3-(Prop-1-en-2-yl)pyridine
Description
The exact mass of the compound 3-(Prop-1-en-2-yl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Prop-1-en-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Prop-1-en-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-prop-1-en-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-7(2)8-4-3-5-9-6-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDWPSQOAUMNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480964 | |
| Record name | 3-(1-methylethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15825-89-5 | |
| Record name | 3-(1-methylethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(prop-1-en-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the NMR Spectroscopic Data of 3-(Prop-1-en-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(prop-1-en-2-yl)pyridine. In the absence of readily available experimental spectra in public databases, this document serves as a predictive and methodological reference. It details the anticipated ¹H and ¹³C NMR spectra, grounded in the analysis of analogous structures and fundamental principles of NMR spectroscopy. Furthermore, it outlines the experimental protocols for data acquisition and the advanced 2D NMR techniques essential for unambiguous structural confirmation. This guide is intended to empower researchers in the synthesis, identification, and characterization of this and related pyridine derivatives.
Introduction: The Significance of 3-(Prop-1-en-2-yl)pyridine
3-(Prop-1-en-2-yl)pyridine, a pyridine derivative with an isopropenyl substituent, represents a valuable scaffold in medicinal chemistry and materials science. The pyridine ring is a common motif in pharmaceuticals, while the vinyl group offers a reactive handle for further chemical modifications and polymerizations. Accurate structural elucidation is paramount for its application, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide provides a detailed roadmap for acquiring and interpreting the NMR data of this compound.
Experimental Design for NMR Data Acquisition
Given the novelty of the complete NMR characterization of 3-(prop-1-en-2-yl)pyridine, a robust experimental plan is critical. The following protocol is recommended for acquiring high-quality 1D and 2D NMR spectra.
Sample Preparation
A carefully prepared sample is the cornerstone of high-quality NMR data.
Protocol:
-
Compound Purity: Ensure the 3-(prop-1-en-2-yl)pyridine sample is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solvating power for a wide range of organic compounds and its relatively simple solvent signal.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally optimal for ¹H and ¹³C NMR experiments on modern spectrometers.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer of the deuterated solvent and serves as the internal reference (δ 0.00 ppm) for both ¹H and ¹³C NMR.
NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of 3-(prop-1-en-2-yl)pyridine is based on the analysis of structurally similar compounds, such as 3-vinylpyridine and cumene. The pyridine ring protons are expected to appear in the aromatic region (δ 7.0-8.7 ppm), while the isopropenyl protons will be in the vinylic and allylic regions.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | ~ 8.6 | Doublet of doublets (dd) or singlet | ~2.0, ~0.5 |
| H-4 | ~ 7.7 | Doublet of triplets (dt) or doublet of doublets of doublets (ddd) | ~8.0, ~2.0, ~0.5 |
| H-5 | ~ 7.3 | Doublet of doublets (dd) | ~8.0, ~5.0 |
| H-6 | ~ 8.5 | Doublet of doublets (dd) | ~5.0, ~2.0 |
| H-1'a, H-1'b | ~ 5.4, ~ 5.1 | Singlets or narrow multiplets | - |
| H-3' | ~ 2.1 | Singlet | - |
-
Causality Behind Predictions:
-
Pyridine Protons (H-2, H-4, H-5, H-6): The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the anisotropic effect of the aromatic ring current. H-2 and H-6 are most deshielded due to their proximity to the nitrogen. The predicted values are extrapolated from data for 3-substituted pyridines.[1]
-
Isopropenyl Protons (H-1'a, H-1'b): These geminal protons are in the vinylic region. Their chemical shifts are influenced by the pyridine ring. They are expected to be singlets or very finely split multiplets due to the absence of vicinal protons.
-
Methyl Protons (H-3'): This methyl group is attached to a double bond and is expected to appear as a singlet in the allylic region.
-
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum will show signals for the five distinct carbons of the pyridine ring and the three carbons of the isopropenyl group.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 150 |
| C-3 | ~ 135 |
| C-4 | ~ 134 |
| C-5 | ~ 123 |
| C-6 | ~ 148 |
| C-1' | ~ 142 |
| C-2' | ~ 116 |
| C-3' | ~ 22 |
-
Causality Behind Predictions:
-
Pyridine Carbons (C-2 to C-6): The chemical shifts are dictated by the electronegativity of the nitrogen and the overall electron distribution in the ring. Carbons adjacent to the nitrogen (C-2, C-6) are typically the most deshielded. The presence of a substituent at C-3 will influence the chemical shifts of the other ring carbons.[2][3]
-
Isopropenyl Carbons (C-1', C-2', C-3'): The sp² carbons of the double bond (C-1', C-2') will appear in the downfield region typical for alkenes. The methyl carbon (C-3') will be found in the upfield aliphatic region. These predictions are informed by data for compounds like isopropenylbenzene.[4]
-
Advanced 2D NMR for Unambiguous Assignment
To confirm the predicted assignments and fully elucidate the structure, a suite of 2D NMR experiments is indispensable.
Experimental Workflow for 2D NMR
Caption: Workflow for NMR-based structure elucidation.
COSY (Correlation Spectroscopy)
This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds.
-
Expected Correlations:
-
A cross-peak between H-4 and H-5.
-
A cross-peak between H-5 and H-6.
-
A weaker, four-bond coupling may be observed between H-4 and H-6.
-
No significant COSY correlations are expected for the isolated isopropenyl protons.
-
Caption: Predicted COSY correlations for 3-(prop-1-en-2-yl)pyridine.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates each proton with the carbon to which it is directly attached.
-
Expected Correlations:
-
H-2 with C-2
-
H-4 with C-4
-
H-5 with C-5
-
H-6 with C-6
-
H-1'a and H-1'b with C-1'
-
H-3' with C-3'
-
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in connecting different fragments of the molecule.
-
Expected Key Correlations:
-
H-2 to C-3 and C-4.
-
H-4 to C-2, C-3, C-5, and C-6.
-
H-1'a/b to C-2, C-3, C-4, and C-2'.
-
H-3' to C-1' and C-2'.
-
Caption: Predicted key HMBC correlations for 3-(prop-1-en-2-yl)pyridine.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the NMR spectroscopic analysis of 3-(prop-1-en-2-yl)pyridine. By leveraging data from analogous structures and established NMR principles, we have outlined the expected ¹H and ¹³C chemical shifts and coupling patterns. The detailed experimental protocols and the application of 2D NMR techniques such as COSY, HSQC, and HMBC will enable researchers to acquire and unambiguously interpret the NMR spectra of this compound, thereby facilitating its use in drug discovery and materials science. This predictive approach serves as a valuable starting point for the full characterization of this and other novel pyridine derivatives.
References
-
Abraham, R. J., & Mobli, M. (2007). Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. Available at: [Link]
-
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. Available at: [Link]
-
iChemical. (n.d.). 3-Vinylpyridine. Retrieved January 27, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 15). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 27, 2026, from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
-
University of California, Irvine. (n.d.). H-C multiple-bond correlations: HMBC. Retrieved January 27, 2026, from [Link]
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Mass Spectrometry Analysis of 3-(Prop-1-en-2-yl)pyridine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(prop-1-en-2-yl)pyridine, a substituted pyridine with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals who are engaged in the characterization of novel small molecules. By detailing the principles of the analytical workflow, from sample introduction to data interpretation, this guide establishes a framework for the robust analysis of this compound. We will explore the predictable fragmentation patterns of 3-(prop-1-en-2-yl)pyridine under electron ionization (EI), offering insights into the structural elucidation of this and related molecules. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.
Introduction: The Analytical Imperative for Substituted Pyridines
The pyridine moiety is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. The functionalization of the pyridine ring, as in the case of 3-(prop-1-en-2-yl)pyridine, can significantly alter its physicochemical and pharmacological properties. Consequently, the unambiguous structural confirmation of such derivatives is a critical step in the research and development pipeline. Mass spectrometry, a powerful analytical technique, offers unparalleled sensitivity and structural information from minute sample quantities.
This guide will focus on the application of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-(prop-1-en-2-yl)pyridine. The choice of GC-MS is predicated on the anticipated volatility of the analyte, allowing for its efficient separation and subsequent ionization. We will delve into the expected behavior of this molecule under electron ionization, a hard ionization technique that induces characteristic fragmentation, providing a veritable fingerprint of the molecule's structure.
Physicochemical Properties of 3-(Prop-1-en-2-yl)pyridine
To develop a robust analytical method, a foundational understanding of the analyte's properties is essential. The key physicochemical parameters for 3-(prop-1-en-2-yl)pyridine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉N | Inferred from structure |
| Molecular Weight | 119.16 g/mol | PubChem[1] |
| Monoisotopic Mass | 119.0735 u | PubChem[1] |
| Structure | Pyridine ring with an isopropenyl group at the 3-position | - |
These properties inform the selection of appropriate GC-MS parameters, such as the temperature program and the mass range for detection.
Experimental Workflow: A Self-Validating Approach
The following section outlines a detailed protocol for the GC-MS analysis of 3-(prop-1-en-2-yl)pyridine. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Sample Preparation
-
Solvent Selection: Dissolve the synthesized 3-(prop-1-en-2-yl)pyridine in a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure compatibility with the GC injection system and to avoid co-elution with the analyte.
-
Concentration: Prepare a dilute solution (e.g., 10-100 µg/mL) to prevent overloading the GC column and saturating the mass spectrometer detector. This ensures a linear response and accurate mass spectra.
-
Internal Standard (Optional but Recommended): For quantitative analysis, the addition of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) is crucial for correcting variations in injection volume and instrument response.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following parameters are a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms) | Provides excellent separation of a wide range of volatile and semi-volatile compounds. |
| Injection Mode | Split (e.g., 50:1 split ratio) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A standard temperature program that allows for the elution of a wide range of compounds. |
| Carrier Gas | Helium, constant flow rate of 1 mL/min | Inert carrier gas that provides good chromatographic efficiency. |
| MS Ion Source | Electron Ionization (EI) | A hard ionization technique that produces reproducible and information-rich fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for EI, which maximizes ionization efficiency and produces consistent fragmentation. |
| Mass Range | m/z 40-200 | Encompasses the molecular ion and expected fragment ions of the analyte. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across a chromatographic peak for accurate mass spectral deconvolution. |
Experimental Workflow Diagram
Caption: GC-MS workflow for 3-(prop-1-en-2-yl)pyridine analysis.
Predicted Mass Spectrum and Fragmentation Analysis
The Molecular Ion (M⁺˙)
Upon electron ionization, 3-(prop-1-en-2-yl)pyridine will lose an electron to form the molecular ion (M⁺˙) with a predicted mass-to-charge ratio (m/z) of 119. Due to the aromatic nature of the pyridine ring, this molecular ion is expected to be relatively stable and thus produce an observable peak in the mass spectrum.
Predicted Fragmentation Pathways
The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting fragment ions and neutral losses.
-
Loss of a Methyl Radical ([M-15]⁺ ): A primary and highly probable fragmentation pathway involves the cleavage of a methyl radical (•CH₃) from the isopropenyl side chain. This results in a resonance-stabilized cation at m/z 104. This fragment is analogous to the [M-1]⁺ fragment often seen in vinyl-substituted aromatics.
-
Loss of Acetylene ([M-26]⁺ ): The pyridine ring itself can undergo fragmentation. A characteristic loss for pyridine and its derivatives is the expulsion of a neutral acetylene molecule (C₂H₂), which would lead to a fragment ion at m/z 93.[2]
-
Loss of Hydrogen Cyanide ([M-27]⁺ ): Another hallmark fragmentation of the pyridine ring is the elimination of hydrogen cyanide (HCN), resulting in a fragment at m/z 92.[2]
-
Formation of the Pyridinium Cation (m/z 79): Cleavage of the entire isopropenyl group as a radical would lead to the formation of the pyridinium cation at m/z 79.
Predicted Mass Spectrum Data
| m/z | Predicted Fragment Ion | Proposed Neutral Loss | Relative Abundance |
| 119 | [C₈H₉N]⁺˙ (Molecular Ion) | - | Moderate |
| 104 | [C₇H₆N]⁺ | •CH₃ | High (likely base peak) |
| 93 | [C₆H₅N]⁺˙ | C₂H₂ | Low to Moderate |
| 92 | [C₆H₄N]⁺˙ | HCN | Low to Moderate |
| 79 | [C₅H₅N]⁺ | •C₃H₄ | Moderate |
| 78 | [C₅H₄N]⁺ | •C₃H₅ | Moderate |
| 52 | [C₄H₄]⁺˙ | C₄H₅N | Low |
| 51 | [C₄H₃]⁺ | C₄H₆N | Low |
Fragmentation Pathway Diagram
Caption: Predicted EI fragmentation of 3-(prop-1-en-2-yl)pyridine.
Trustworthiness and Self-Validation
The protocols and predictions outlined in this guide are designed to be inherently self-validating.
-
Consistency of Fragmentation: The observed fragmentation pattern should be consistent with the known fragmentation behavior of pyridine and vinyl-substituted aromatic compounds. The presence of the predicted key fragments (m/z 104, 79, 78) would provide strong evidence for the proposed structure.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended. HRMS would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition and confirming the proposed fragmentation pathways.
-
Isotopic Pattern: The presence of a small M+1 peak, approximately 8.9% of the M+ peak intensity, due to the natural abundance of ¹³C, should be observed and would further validate the elemental composition.
Conclusion
The mass spectrometric analysis of 3-(prop-1-en-2-yl)pyridine, particularly through GC-MS with electron ionization, provides a powerful tool for its structural characterization. By understanding the fundamental principles of ionization and fragmentation, researchers can confidently interpret the resulting mass spectra. The predicted fragmentation pattern, characterized by the prominent loss of a methyl radical to form an ion at m/z 104, along with fragments characteristic of the pyridine ring, serves as a reliable roadmap for the identification of this compound. The application of the systematic and self-validating workflow presented in this guide will ensure the generation of high-quality, reproducible, and trustworthy data, which is paramount in all scientific endeavors, especially in the context of drug discovery and development.
References
-
National Institute of Standards and Technology (NIST). Pyridine - Mass spectrum (electron ionization). In: NIST Chemistry WebBook. [Link]
-
PubChem. 3-(Prop-2-en-1-yl)pyridine. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to the FT-IR Spectrum of 3-(Isopropenyl)pyridine
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(isopropenyl)pyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the vibrational modes of this molecule, outlines a robust experimental protocol for spectral acquisition, and offers a detailed interpretation of the expected spectral features. The insights herein are grounded in established spectroscopic principles and supported by authoritative references.
Introduction: The Vibrational Landscape of 3-(Isopropenyl)pyridine
3-(Isopropenyl)pyridine is a substituted pyridine derivative of interest in synthetic chemistry and materials science. Its molecular structure, featuring a pyridine ring and an isopropenyl group, gives rise to a unique infrared spectrum that serves as a molecular fingerprint. Understanding this spectrum is paramount for confirming the identity, assessing the purity, and studying the reactivity of this compound.
The vibrational modes of 3-(isopropenyl)pyridine can be conceptually dissected into contributions from the pyridine ring and the isopropenyl substituent. The pyridine ring, an aromatic heterocycle, exhibits characteristic stretching and bending vibrations of its C-H, C-C, and C-N bonds. The isopropenyl group, an unsaturated aliphatic moiety, contributes its own set of characteristic vibrations, most notably the C=C and C-H stretching and bending modes. The substitution pattern on the pyridine ring (meta-substitution) also influences the exact frequencies of these vibrations.
Theoretical Vibrational Mode Analysis
A thorough understanding of the expected FT-IR absorption bands is crucial for accurate spectral interpretation. The following table summarizes the predicted vibrational modes for 3-(isopropenyl)pyridine, based on established group frequencies for pyridine and alkene functionalities.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Isopropenyl Group | =C-H Stretch | 3100 - 3050 | Medium |
| Isopropenyl Group | Asymmetric CH₃ Stretch | ~2950 | Medium |
| Isopropenyl Group | Symmetric CH₃ Stretch | ~2870 | Medium |
| Pyridine Ring | C=C and C=N Ring Stretching | 1600 - 1430 | Strong to Medium |
| Isopropenyl Group | C=C Stretch | 1650 - 1630 | Medium |
| Isopropenyl Group | CH₃ Asymmetric Bending | ~1450 | Medium |
| Isopropenyl Group | =CH₂ Scissoring | ~1415 | Medium |
| Isopropenyl Group | CH₃ Symmetric Bending | ~1375 | Medium |
| Pyridine Ring | In-plane C-H Bending | 1300 - 1000 | Medium to Weak |
| Isopropenyl Group | =C-H Out-of-plane Bending | 900 - 880 | Strong |
| Pyridine Ring | Out-of-plane C-H Bending | 900 - 675 | Strong |
Experimental Protocol for FT-IR Spectral Acquisition
The following protocol outlines a self-validating system for obtaining a high-quality FT-IR spectrum of liquid 3-(isopropenyl)pyridine using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.
Instrument and Accessory Preparation
-
Instrument Purging: Ensure the FT-IR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.
-
Background Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove any signals from the instrument and the environment.
Sample Analysis
-
Sample Application: Place a small drop of 3-(isopropenyl)pyridine onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Acquire the sample spectrum. A typical acquisition might involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The number of scans can be increased to improve the signal-to-noise ratio if necessary.
-
Data Processing: After acquisition, perform any necessary data processing, such as baseline correction or ATR correction, if available in the instrument software.
Post-Measurement
-
Sample Removal and Cleaning: Carefully wipe the sample from the ATR crystal using a soft, lint-free wipe and clean the crystal thoroughly with a suitable solvent.
-
Verification: It is good practice to acquire a spectrum of the cleaned crystal to ensure no sample residue remains.
Detailed FT-IR Spectrum Interpretation
The FT-IR spectrum of 3-(isopropenyl)pyridine can be interpreted by assigning the observed absorption bands to the predicted vibrational modes.
High-Frequency Region (4000 - 2500 cm⁻¹)
This region is dominated by C-H stretching vibrations.
-
Aromatic C-H Stretching: Weak to medium bands are expected between 3100 and 3000 cm⁻¹, characteristic of the C-H bonds on the pyridine ring.[1]
-
Alkenyl =C-H Stretching: A medium intensity band is anticipated just above 3000 cm⁻¹, corresponding to the stretching of the C-H bonds on the double bond of the isopropenyl group.[1]
-
Alkyl C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl group in the isopropenyl moiety will appear as medium intensity bands around 2950 cm⁻¹ and 2870 cm⁻¹, respectively.[1]
Double Bond Region (1700 - 1500 cm⁻¹)
This region is particularly diagnostic for 3-(isopropenyl)pyridine.
-
Pyridine Ring Stretching: A series of strong to medium bands between 1600 cm⁻¹ and 1430 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.[2][3][4] The exact positions of these bands are sensitive to the substitution pattern. For pyridine itself, bands are observed near 1580, 1480, and 1440 cm⁻¹.[5]
-
Isopropenyl C=C Stretching: A medium intensity band is expected in the range of 1650-1630 cm⁻¹ due to the stretching of the C=C double bond.[1]
Fingerprint Region (1500 - 600 cm⁻¹)
This region contains a wealth of structural information from various bending and stretching vibrations.
-
Methyl Group Bending: The asymmetric and symmetric bending (umbrella) modes of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.[6]
-
In-plane C-H Bending: The in-plane bending vibrations of the aromatic C-H bonds of the pyridine ring give rise to a series of medium to weak bands between 1300 cm⁻¹ and 1000 cm⁻¹.[7]
-
Out-of-plane =C-H Bending: A strong band between 900 cm⁻¹ and 880 cm⁻¹ is a key indicator of the geminal disubstituted alkene (=CH₂) of the isopropenyl group.
-
Out-of-plane Aromatic C-H Bending: The out-of-plane C-H bending vibrations of the substituted pyridine ring result in strong absorptions in the 900-675 cm⁻¹ range. The exact position of these bands is highly diagnostic of the substitution pattern.
Visualization of Key Structural Features and Workflow
To aid in the conceptual understanding of the molecular vibrations and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of 3-(isopropenyl)pyridine highlighting the pyridine ring and the isopropenyl group.
Caption: Experimental workflow for FT-IR analysis of 3-(isopropenyl)pyridine using an ATR accessory.
Conclusion
The FT-IR spectrum of 3-(isopropenyl)pyridine is a powerful tool for its identification and characterization. A systematic approach to spectral interpretation, grounded in the understanding of the vibrational modes of the constituent pyridine and isopropenyl functional groups, allows for a confident assignment of the observed absorption bands. By following a robust experimental protocol, a high-quality and reproducible spectrum can be obtained, providing valuable insights for researchers and scientists in various fields.
References
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Groppo, E., et al. (2008). Exploring the Chemistry of Electron-Accepting Molecules in the Cavities of the Basic Microporous P4VP Polymer by in situ FTIR Spectroscopy. The Journal of Physical Chemistry C, 112(49), 19493-19500. [Link]
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Stability and Degradation of 3-(Isopropenyl)pyridine: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the stability and degradation of 3-(isopropenyl)pyridine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. By synthesizing established principles of chemical stability with insights from related pyridine derivatives, this document outlines potential degradation pathways, recommended analytical methodologies for stability assessment, and robust protocols for forced degradation studies.
Introduction: The Chemical Context of 3-(Isopropenyl)pyridine
3-(Isopropenyl)pyridine is a substituted pyridine featuring an isopropenyl group at the 3-position. The inherent reactivity of both the pyridine ring and the vinyl moiety dictates its stability profile. The lone pair of electrons on the nitrogen atom imparts basicity and susceptibility to oxidation, while the double bond of the isopropenyl group is prone to polymerization and oxidation. Understanding these characteristics is paramount for its handling, storage, and application in pharmaceutical development, where stability is a critical quality attribute.
Predicted Stability Profile and Key Degradation Pathways
While specific experimental data for 3-(isopropenyl)pyridine is not extensively published, a stability profile can be predicted based on the known behavior of analogous vinylpyridines and alkylpyridines. The primary degradation pathways are anticipated to be polymerization, oxidation, and, to a lesser extent, acid-catalyzed reactions and photodecomposition.
Polymerization of the Isopropenyl Group
The most significant degradation pathway for vinyl-substituted pyridines is the polymerization of the vinyl group. This can be initiated by light, heat, or the presence of radical initiators. For 3-(isopropenyl)pyridine, this would lead to the formation of oligomers and polymers, resulting in a loss of the monomeric active substance and changes in the physical properties of the material.
Oxidation
Oxidation can occur at two primary sites: the pyridine nitrogen and the isopropenyl double bond.
-
N-Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, leading to the formation of 3-(isopropenyl)pyridine N-oxide.
-
Oxidation of the Isopropenyl Group: The double bond can undergo oxidative cleavage, potentially forming acetone and 3-pyridinecarboxaldehyde. Epoxidation of the double bond is another possible oxidative pathway.
Acid and Base Hydrolysis
Pyridine and its derivatives are generally stable in dilute acidic and basic solutions at ambient temperatures. However, under more stringent conditions, such as elevated temperatures in strongly acidic or basic media, degradation may be observed. For 3-(isopropenyl)pyridine, the primary concern under harsh acidic conditions would be the potential for hydration of the double bond to form 2-(pyridin-3-yl)propan-2-ol. The molecule is expected to be relatively stable under neutral and alkaline conditions at ambient temperature.[1]
Photodegradation
Aromatic compounds, including pyridine derivatives, can be susceptible to degradation upon exposure to UV or visible light.[2] For 3-(isopropenyl)pyridine, photodegradation could potentially involve radical reactions, leading to polymerization or complex rearrangements.
Thermal Degradation
While some pyridine derivatives show slight sensitivity to thermal degradation, significant decomposition of 3-(isopropenyl)pyridine is likely to occur only at elevated temperatures.[1] Thermal stress can accelerate polymerization and other degradation pathways. Studies on poly(vinylpyridine)s indicate that thermal degradation can lead to the formation of pyridine, the monomer, and oligomers.[3]
A visual representation of the predicted degradation pathways is provided below.
Caption: Predicted degradation pathways for 3-(isopropenyl)pyridine.
Analytical Methodologies for Stability Assessment
A stability-indicating analytical method is crucial for separating and quantifying 3-(isopropenyl)pyridine in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice.
Chromatographic Method Development
A reverse-phase HPLC or UPLC method would be the primary approach. Key considerations for method development include:
-
Column: A C18 column is a good starting point, offering broad applicability.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, or formic acid for MS compatibility) and an organic modifier (e.g., acetonitrile or methanol) will likely be necessary to resolve the parent compound from its more polar or less polar degradation products.
-
Detection: A UV detector set at the wavelength of maximum absorbance for 3-(isopropenyl)pyridine should be used. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.
-
Mass Spectrometry (MS): Coupling the LC system to a mass spectrometer (LC-MS), particularly a high-resolution instrument like a Quadrupole Time-of-Flight (QTOF) mass spectrometer, is invaluable for the structural elucidation of degradation products.[4][5]
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Forced Degradation Studies: A Practical Approach
Forced degradation (or stress testing) is essential to identify likely degradation products and to demonstrate the specificity of the stability-indicating method.[6] The following protocols, based on ICH Q1A(R2) guidelines, provide a framework for these studies.
General Considerations
-
Concentration: A stock solution of 3-(isopropenyl)pyridine (e.g., 1 mg/mL) in a suitable solvent should be prepared.
-
Extent of Degradation: The stress conditions should be adjusted to achieve a target degradation of 5-20%.
-
Controls: A control sample (protected from the stress condition) should be analyzed alongside the stressed samples.
Experimental Protocols
| Stress Condition | Protocol | Potential Degradation Products |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).[6] Analyze at various time points. | 2-(Pyridin-3-yl)propan-2-ol |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).[6] Analyze at various time points. | Expected to be relatively stable. |
| Oxidative Degradation | Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂).[6] Keep at room temperature and analyze at various time points. | 3-(Isopropenyl)pyridine N-oxide, acetone, 3-pyridinecarboxaldehyde |
| Thermal Degradation | Expose the solid compound or a solution to dry heat (e.g., 80°C).[6] Analyze at various time points. | Oligomers/Polymers, complex mixtures |
| Photodegradation | Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). | Oligomers/Polymers, complex mixtures |
A workflow for conducting a forced degradation study is illustrated below.
Caption: Workflow for a forced degradation study of 3-(isopropenyl)pyridine.
Data Interpretation and Reporting
The results of the forced degradation studies should be carefully interpreted. The chromatograms of the stressed samples should be compared to the control to identify the degradation peaks. The peak areas can be used to calculate the percentage of degradation. Mass balance should be assessed to ensure that all degradation products are accounted for.
The structures of the major degradation products should be proposed based on their mass spectral data and fragmentation patterns.[4] This information is critical for understanding the degradation pathways and for setting appropriate specifications for impurities in the drug substance or product.
Conclusion and Recommendations
3-(Isopropenyl)pyridine is a molecule with inherent stability risks, primarily due to the reactivity of the isopropenyl group and the pyridine nitrogen. A thorough understanding of its potential degradation pathways is essential for its successful development and application. The primary degradation pathway is predicted to be polymerization, with oxidation also being a significant route.
It is strongly recommended that comprehensive forced degradation studies, as outlined in this guide, be conducted to experimentally determine the stability profile of 3-(isopropenyl)pyridine. The development and validation of a stability-indicating analytical method, preferably LC-MS, is a prerequisite for these studies. The insights gained will be invaluable for establishing appropriate storage conditions, shelf-life, and control strategies for this compound.
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Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 3-(Prop-1-en-2-yl)pyridine from 3-Acetylpyridine
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties.[1][2][3] The introduction of unsaturated side chains, such as the isopropenyl group, onto the pyridine ring can significantly modulate a molecule's steric and electronic properties, offering a valuable vector for the exploration of new chemical space. 3-(Prop-1-en-2-yl)pyridine, also known as 3-isopropenylpyridine, is a versatile building block for the synthesis of more complex molecules, with potential applications in the development of novel pharmaceuticals and functional materials.[1][3] This application note provides a detailed guide for the synthesis of 3-(Prop-1-en-2-yl)pyridine from the readily available starting material, 3-acetylpyridine, with a primary focus on the robust and widely applicable Wittig reaction.
Strategic Overview of Olefination Methodologies
The conversion of a ketone to an alkene, a transformation known as olefination, is a cornerstone of modern organic synthesis. Several methodologies exist for this purpose, with the Wittig reaction being the most prominent and widely utilized.[4] Alternative methods, such as the Tebbe and Peterson olefinations, offer distinct advantages in specific contexts.
The Wittig Reaction: This Nobel Prize-winning reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene and a phosphine oxide.[4] The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. The Wittig reaction is highly versatile and tolerates a wide range of functional groups.
Tebbe Olefination: This method employs the Tebbe reagent, a titanium-based organometallic compound, to convert carbonyls into alkenes. It is particularly useful for the methylenation of sterically hindered ketones and can also be applied to esters and amides, which are typically unreactive in the Wittig reaction.
Peterson Olefination: This reaction utilizes α-silyl carbanions to react with carbonyl compounds, forming a β-hydroxysilane intermediate. Subsequent elimination, which can be directed under either acidic or basic conditions, provides the desired alkene. This method offers excellent stereochemical control over the final alkene product.
For the synthesis of 3-(Prop-1-en-2-yl)pyridine from 3-acetylpyridine, the Wittig reaction using methylenetriphenylphosphorane is the most direct and commonly employed strategy.
The Wittig Reaction: Mechanism and Rationale
The Wittig reaction proceeds through a well-established mechanism involving the initial formation of a phosphorus ylide, followed by its reaction with the carbonyl compound.
Figure 1: Mechanism of the Wittig Reaction.
The choice of a strong, non-nucleophilic base is critical for the efficient generation of the ylide from the phosphonium salt. n-Butyllithium (n-BuLi) is a commonly used base for this purpose, requiring anhydrous reaction conditions.
Experimental Protocol: Synthesis of 3-(Prop-1-en-2-yl)pyridine via Wittig Reaction
This protocol details the synthesis of 3-(Prop-1-en-2-yl)pyridine from 3-acetylpyridine using the Wittig reaction.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Acetylpyridine | C₇H₇NO | 121.14 | 350-03-8 |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | 1779-49-3 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 109-72-8 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 |
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Argon or nitrogen gas inlet
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Protocol:
-
Preparation of the Ylide:
-
To a flame-dried two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 1.1 equivalents) dropwise via syringe. The solution will turn a characteristic deep orange or yellow color upon formation of the ylide.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
-
Reaction with 3-Acetylpyridine:
-
Dissolve 3-acetylpyridine (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the solution of 3-acetylpyridine to the ylide solution at 0 °C via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-(prop-1-en-2-yl)pyridine.
-
Characterization Data for 3-(Prop-1-en-2-yl)pyridine
| Property | Value |
| Molecular Formula | C₈H₉N |
| Molecular Weight | 119.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~180-185 °C at atmospheric pressure (est.) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.55 (d, 1H), 8.45 (dd, 1H), 7.65 (dt, 1H), 7.25 (dd, 1H), 5.40 (s, 1H), 5.15 (s, 1H), 2.15 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 149.2, 147.8, 142.5, 134.7, 134.0, 123.5, 115.8, 21.9 |
Note: NMR data is predicted and may vary slightly based on experimental conditions.
Safety Considerations
-
n-Butyllithium is a pyrophoric liquid and reacts violently with water. Handle with extreme care under an inert atmosphere.[5]
-
Methyltriphenylphosphonium bromide is toxic if swallowed and can cause skin and eye irritation.[6]
-
3-Acetylpyridine is toxic if swallowed.[7]
-
Anhydrous solvents are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Discussion of Alternative Olefination Methods
While the Wittig reaction is a reliable method for this synthesis, alternative approaches may be considered depending on the specific requirements of the research.
Tebbe Olefination: The Tebbe reagent is known for its high reactivity and ability to methylenate even sterically hindered ketones.[2] It could be a viable alternative if the Wittig reaction proves to be low-yielding for 3-acetylpyridine. The reaction is typically carried out at low temperatures in an inert solvent like toluene or THF.
Peterson Olefination: This method offers the advantage of stereochemical control, which is not a factor in the synthesis of the terminal alkene 3-(prop-1-en-2-yl)pyridine. However, it involves the use of α-silyl carbanions, which are also highly reactive and require anhydrous conditions.
Conclusion
The synthesis of 3-(prop-1-en-2-yl)pyridine from 3-acetylpyridine is efficiently achieved through the Wittig reaction. The provided protocol offers a detailed and reliable method for researchers in drug development and materials science to access this valuable building block. Careful attention to anhydrous reaction conditions and the safe handling of pyrophoric reagents is essential for a successful outcome. The exploration of alternative olefination methods, such as the Tebbe olefination, may provide further optimization of the synthesis.
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Application Notes and Protocols for the Synthesis of 3-(Isopropenyl)pyridine via Wittig Reaction
Introduction: The Strategic Importance of the Wittig Reaction in Heterocyclic Synthesis
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forming carbon-carbon double bonds with exceptional regiocontrol.[1] Discovered by Georg Wittig in 1954, this Nobel Prize-winning transformation facilitates the conversion of aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, commonly known as a Wittig reagent.[2] This method's primary advantage is the unambiguous placement of the newly formed double bond, a feature not always achievable with elimination reactions that can often lead to mixtures of isomers.[3]
In the realm of pharmaceutical and materials science, the synthesis of functionalized heterocyclic compounds is of paramount importance. Vinylpyridines, such as 3-(isopropenyl)pyridine, are valuable building blocks due to the reactive vinyl group, which can participate in various polymerization and functionalization reactions. This application note provides a detailed protocol and technical insights for the synthesis of 3-(isopropenyl)pyridine from 3-acetylpyridine using the Wittig reaction. We will delve into the mechanistic underpinnings, provide a step-by-step experimental guide, and discuss key aspects of product purification and characterization.
Reaction Principle and Mechanism
The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the phosphorus ylide with the carbonyl compound, forming a transient four-membered ring intermediate known as an oxaphosphetane.[4] This intermediate then collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.
The overall transformation for the synthesis of 3-(isopropenyl)pyridine is depicted below:
Figure 1: Overall reaction for the synthesis of 3-(isopropenyl)pyridine.
The phosphorus ylide, methylenetriphenylphosphorane, is typically prepared in situ from the corresponding phosphonium salt, methyltriphenylphosphonium bromide, by deprotonation with a strong base.[5]
Mechanistic Pathway
The mechanism involves two key stages: the formation of the ylide and the subsequent Wittig reaction.
Caption: Mechanistic overview of the Wittig reaction.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS No. | Notes |
| Methyltriphenylphosphonium bromide | ≥98% | e.g., Sigma-Aldrich | 1779-49-3 | Hygroscopic, store in a desiccator. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich | 7646-69-7 | Highly reactive and flammable. Handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | e.g., Sigma-Aldrich | 109-99-9 | Dry over sodium/benzophenone or use from a solvent purification system. |
| 3-Acetylpyridine | ≥98% | e.g., Sigma-Aldrich | 350-03-8 | |
| Diethyl ether | Anhydrous | e.g., Sigma-Aldrich | 60-29-7 | |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | - | 12125-02-9 | For quenching. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | 7487-88-9 | For drying. |
| Celite® | - | - | 61790-53-2 | For filtration. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel for column chromatography
Experimental Protocol
Safety Precautions: This reaction involves pyrophoric and moisture-sensitive reagents. All procedures must be carried out under an inert atmosphere (Argon or Nitrogen) using proper Schlenk line techniques. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. Handle sodium hydride and n-butyllithium with extreme caution in a chemical fume hood.
Part 1: Preparation of the Phosphorus Ylide (in situ)
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula or syringe to achieve a concentration of approximately 0.5 M of the phosphonium salt.
-
Ylide Formation: Cool the resulting suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Note: Hydrogen gas is evolved during this step. Ensure proper ventilation. The use of n-butyllithium as a base is also common; in that case, it would be added dropwise via syringe.[6]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
Part 2: Wittig Reaction with 3-Acetylpyridine
-
Substrate Addition: Dissolve 3-acetylpyridine (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Reaction: Cool the ylide solution back to 0 °C. Add the solution of 3-acetylpyridine dropwise via syringe or cannula over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Part 3: Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench by the slow dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product will contain triphenylphosphine oxide as a major byproduct.
-
Crystallization/Precipitation: Triphenylphosphine oxide is often less soluble in nonpolar solvents. Triturating the crude residue with cold diethyl ether or a mixture of hexane and ethyl acetate may cause the triphenylphosphine oxide to precipitate, which can then be removed by filtration.
-
Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is typically effective. The less polar 3-(isopropenyl)pyridine will elute before the more polar triphenylphosphine oxide.
-
Acid-Base Extraction: As 3-(isopropenyl)pyridine is a basic compound, an alternative purification involves dissolving the crude mixture in a suitable organic solvent and extracting with dilute aqueous HCl. The aqueous layer, now containing the protonated product, is washed with an organic solvent to remove the triphenylphosphine oxide. The aqueous layer is then basified with NaOH and the product is extracted back into an organic solvent.
-
Characterization
The identity and purity of the synthesized 3-(isopropenyl)pyridine should be confirmed by standard analytical techniques.
Expected Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
Pyridine ring protons: δ 8.6-7.2 ppm (multiplets)
-
Vinyl protons (=CH₂): δ 5.5-5.0 ppm (two distinct signals, likely doublets or multiplets)
-
Methyl protons (-CH₃): δ 2.1 ppm (singlet)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Pyridine ring carbons: δ 150-120 ppm
-
Quaternary vinyl carbon (>C=): δ ~145 ppm
-
Methylene vinyl carbon (=CH₂): δ ~115 ppm
-
Methyl carbon (-CH₃): δ ~22 ppm
-
-
Infrared (IR) Spectroscopy (thin film, cm⁻¹):
-
~3080 (C-H stretch, aromatic and vinyl)
-
~2950 (C-H stretch, alkyl)
-
~1640 (C=C stretch, vinyl)
-
~1580, 1470, 1420 (C=C and C=N stretch, pyridine ring)
-
~910, 990 (out-of-plane C-H bend, vinyl)
-
Troubleshooting and Key Considerations
-
Low Yield: Incomplete ylide formation is a common issue. Ensure all reagents and solvents are scrupulously dry and the reaction is performed under a strictly inert atmosphere. The choice of base is also critical; for non-stabilized ylides like methylenetriphenylphosphorane, strong bases such as n-butyllithium or sodium hydride are necessary.[6]
-
Difficulty in Removing Triphenylphosphine Oxide: This byproduct can be challenging to separate due to its polarity and tendency to co-crystallize with products. The purification methods described above should be employed. Precipitation with zinc chloride in polar solvents can also be an effective method for removing triphenylphosphine oxide.[7]
-
Side Reactions: The basicity of the ylide can potentially lead to side reactions if the substrate has other acidic protons. However, with 3-acetylpyridine, this is generally not a significant concern.
Overall Workflow
Caption: Experimental workflow for the synthesis of 3-(isopropenyl)pyridine.
References
- Wittig, G.; Schöllkopf, U. Chem. Ber.1954, 87 (9), 1318–1330.
- Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89 (4), 863–927.
-
Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. J. Org. Chem.2017 , 82 (19), 9931–9936. ([Link])
-
"Preparation of Ylides." Chemistry LibreTexts, 2023. ([Link])
-
"The Wittig Reaction." Master Organic Chemistry. ([Link])
-
"Wittig Reaction - Common Conditions." Organic-Chemistry.org. ([Link])
-
"Wittig reaction." Wikipedia. ([Link])
-
"Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." ACS Publications. ([Link])
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Prop-1-en-2-yl)pyridine by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 3-(Prop-1-en-2-yl)pyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the purification of this and structurally related basic heterocyclic compounds.
Understanding the Molecule: Causality in Experimental Design
3-(Prop-1-en-2-yl)pyridine, also known as 3-isopropenylpyridine, is a heterocyclic compound whose purification presents a classic challenge in chromatography. Its structure contains a non-polar isopropenyl group and a basic pyridine ring. The lone pair of electrons on the nitrogen atom makes the molecule basic and capable of forming hydrogen bonds, significantly increasing its polarity compared to its benzene analogue.[1]
The primary difficulty in purifying pyridine derivatives on standard silica gel arises from the interaction between the basic nitrogen and the acidic silanol groups (Si-OH) on the silica surface.[2] This strong, often irreversible, interaction leads to several common issues:
-
Peak Tailing: The analyte moves through the column with multiple retention mechanisms, causing the chromatographic peaks to be broad and asymmetrical.[2]
-
Low Recovery: A portion of the compound can bind irreversibly to the silica, leading to significant product loss.
-
Poor Resolution: Tailing peaks are difficult to resolve from nearby impurities, compromising the final purity.
Understanding this core interaction is paramount. Our entire purification strategy is designed to mitigate this effect, ensuring a high-purity, high-yield outcome.
| Property | Characteristic | Implication for Chromatography |
| Chemical Nature | Basic Heterocycle | Strong interaction with acidic stationary phases (e.g., silica gel). |
| Polarity | Moderately Polar | Soluble in a range of organic solvents; requires a polar mobile phase component for elution from normal-phase media. |
| Stability | Generally Stable | Can be sensitive to highly acidic conditions; potential for polymerization of the vinyl group under certain conditions. |
Recommended Purification Protocol: A Self-Validating Workflow
This protocol is designed as a complete system, from initial analysis to final product isolation, with built-in checks to validate the process at each stage.
Caption: Recommended workflow for the purification of 3-(Prop-1-en-2-yl)pyridine.
Step 1: Thin-Layer Chromatography (TLC) for Eluent Selection
The goal is to find a solvent system where your target compound has an Rf (Retention factor) value of approximately 0.25-0.35. This Rf range typically provides the best separation in column chromatography.
-
Prepare Eluent Systems: Start with a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate). A common starting point is 20% Ethyl Acetate in Hexanes.
-
Add a Basic Modifier: To every eluent mixture you test, add 0.5-1% triethylamine (TEA) . This is the most critical step to prevent peak tailing by neutralizing the acidic silanol sites on the TLC plate and, later, the column.[2][3]
-
Spot and Develop: Spot your crude reaction mixture onto a silica gel TLC plate. Develop the plate in your chosen solvent system.
-
Visualize and Calculate Rf: Visualize the spots (e.g., using a UV lamp at 254 nm). Calculate the Rf value for your product. Adjust the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to achieve the target Rf of 0.25-0.35.
Step 2: Column Preparation and Sample Loading
-
Select Column Size: Choose a column diameter and length appropriate for the amount of crude material you need to purify. A general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight.
-
Pack the Column (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., Hexanes).
-
Pour the slurry into the column and use gentle air pressure or tapping to pack the silica bed evenly, avoiding air bubbles.[4]
-
Add a protective layer of sand on top of the packed silica.
-
Equilibrate the column by running 2-3 column volumes of your starting eluent (including TEA) through the packed bed.
-
-
Prepare the Sample for Dry Loading (Recommended):
-
Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Carefully remove the solvent by rotary evaporation until a dry, free-flowing powder remains.[4] This ensures that the sample is introduced to the column in a very concentrated band, maximizing separation efficiency.
-
-
Load the Sample: Carefully add the silica-adsorbed sample to the top of the column.
Step 3: Elution and Fraction Collection
-
Begin Elution: Carefully add your mobile phase to the column, ensuring the silica bed is not disturbed.[4] Apply gentle air pressure to begin the elution.
-
Gradient Elution (Optional but Recommended): If your impurities are close to your product, a gradient elution can improve separation. Start with a lower polarity mobile phase (e.g., 10% Ethyl Acetate/Hexanes + 1% TEA) and gradually increase the polarity (e.g., to 30-40% Ethyl Acetate/Hexanes + 1% TEA).
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks. The size of the fractions should be appropriate for the column size (typically 1/4 to 1/2 of the column volume).
Step 4: Analysis and Product Isolation
-
Analyze Fractions by TLC: Spot every few fractions on a TLC plate and run it in your chosen eluent system to identify which fractions contain your pure product.
-
Combine and Evaporate: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator to yield the purified 3-(Prop-1-en-2-yl)pyridine.[4]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of pyridine derivatives.
Caption: Decision-making workflow for troubleshooting peak tailing.
Q: Why are my spots/peaks for 3-(Prop-1-en-2-yl)pyridine tailing or streaking badly on silica gel?
A: This is the classic sign of a strong interaction between your basic compound and the acidic silanol groups on the silica surface.[2] The pyridine nitrogen is protonated by the acidic surface, causing it to bind very strongly. This leads to a slow, uneven elution process, resulting in a "tail."
Q: I added triethylamine (TEA) to my eluent, but I'm still getting some tailing. What else can I do?
A: While TEA is highly effective, severe tailing may require additional measures.
-
Increase TEA concentration: You can cautiously increase the TEA concentration to 2%. However, be aware that excess TEA can be difficult to remove from the final product.
-
Switch to Ammonia: A solution of 7N ammonia in methanol (typically 0.5-1%) can be used as a polar modifier instead of ethyl acetate/TEA. Ammonia is a stronger base and can be more effective at deactivating the silica.
-
Change the Stationary Phase: If the interaction is too strong, silica gel may not be the ideal medium. Consider using neutral or basic alumina, which lacks the highly acidic silanol groups responsible for the issue.[5] You will need to re-optimize your solvent system on an alumina TLC plate first.
Q: My product is not coming off the column, or my recovery is very low. What happened?
A: This is likely an extreme case of the acid-base interaction, where your compound has irreversibly adsorbed to the silica gel.[5] This is more common with highly basic pyridines or when no basic modifier (like TEA) is used. To confirm if your compound is unstable on silica, you can run a 2D TLC.[6]
-
2D TLC Protocol: Spot your compound in one corner of a square TLC plate. Run the plate in your chosen eluent. Dry the plate completely, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, it will appear on the diagonal. Any spots below the diagonal indicate decomposition on the silica plate.[6]
-
Solution: If you observe decomposition or irreversible binding, switching to an alumina column is the recommended course of action.
Q: I can't separate my product from an impurity with a very similar Rf. How can I improve resolution?
A: Improving the separation of closely eluting compounds requires optimizing several parameters.
-
Fine-tune the Solvent System: Test different solvent combinations. For example, replacing ethyl acetate with dichloromethane or a small amount of methanol might alter the selectivity of the separation.
-
Use a Shallow Gradient: Instead of a steep increase in polarity, use a very slow, shallow gradient. This gives the compounds more time to resolve along the length of the column.
-
Increase Column Length/Decrease Diameter: A longer, narrower column provides more theoretical plates and can enhance separation, although it will increase the run time.
-
Ensure Optimal Loading: Poor separation is often caused by overloading the column or loading the sample in too large a volume of solvent. Always use the dry loading technique described in the protocol for difficult separations.[4]
Q: After removing the solvent, I still smell triethylamine in my product. How can I remove it?
A: Triethylamine is volatile, but it can co-evaporate with your product.
-
Co-evaporation with a Solvent: Dissolve your product in a low-boiling solvent like dichloromethane or hexanes and re-evaporate it on the rotary evaporator. Repeating this 2-3 times can help chase out the residual TEA.
-
Aqueous Wash: If your product is not water-soluble, you can perform a liquid-liquid extraction. Dissolve the product in an organic solvent (e.g., ethyl acetate) and wash it with a dilute, weak acid solution (like 1% citric acid) to protonate and remove the TEA, followed by a wash with brine. Be cautious, as this may also extract some of your basic product.
References
- BenchChem Technical Support Team. (2025).
-
MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. [Link]
-
ResearchGate. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
Sources
Technical Support Center: Identification and Troubleshooting of Impurities in 3-(Prop-1-en-2-yl)pyridine Synthesis
Welcome to the technical support guide for the synthesis of 3-(prop-1-en-2-yl)pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity identification and mitigation during this specific synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
The most prevalent and versatile method for synthesizing 3-(prop-1-en-2-yl)pyridine is the Wittig reaction, which involves the reaction of 3-acetylpyridine with a phosphonium ylide.[1][2] While effective, this pathway is prone to the formation of several impurities originating from starting materials, side reactions, and the inherent nature of the reagents. This guide provides a structured approach to identifying, understanding, and resolving these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered by researchers working on this synthesis.
Q1: What are the primary impurities I should expect when synthesizing 3-(prop-1-en-2-yl)pyridine via the Wittig reaction?
A: Impurities can be categorized by their origin:
-
Reaction Byproducts: The most significant byproduct is triphenylphosphine oxide (Ph₃P=O) , formed from the phosphonium ylide after it delivers the methylene group.[2] Its removal is a primary challenge in purification.
-
Unreacted Starting Materials: Residual 3-acetylpyridine is a common impurity if the reaction does not go to completion.
-
Starting Material Impurities: Commercial 3-acetylpyridine may contain trace amounts of its own precursors or related substances, such as pyridine, picolines, or lutidines, which can carry through the synthesis.[3][4]
-
Side-Reaction Products: Under certain conditions (e.g., presence of excess strong base or elevated temperatures), the product's double bond could potentially isomerize to the more thermodynamically stable internal alkene, forming (E/Z)-3-(prop-1-en-1-yl)pyridine.
-
Reagent-Derived Impurities: Impurities from the base used to generate the ylide (e.g., n-butyllithium or sodium hydride) or residual solvents (e.g., THF, ether) may be present.
Q2: My final product is a yellow or brown oil, but I expected a colorless liquid. What is the likely cause?
A: Discoloration is often indicative of trace impurities that may not be readily apparent in NMR or mass spectrometry data. Potential causes include:
-
Decomposition of the Ylide: Phosphonium ylides, especially unstabilized ones like that used in this synthesis, can be unstable and decompose, forming colored byproducts.
-
Air Oxidation: Pyridine derivatives can be susceptible to air oxidation over time, especially if exposed to light and air, leading to the formation of colored N-oxides or other degradation products.
-
Trace Metal Impurities: If any metal-based reagents were used in the synthesis of the starting materials, trace amounts could lead to colored complexes.
Q3: Can the double bond in 3-(prop-1-en-2-yl)pyridine migrate, and how can I prevent it?
A: Yes, terminal alkenes can isomerize to internal alkenes under either acidic or basic conditions, although it is not always a major pathway under standard Wittig conditions. To minimize this risk:
-
Maintain Neutral pH During Workup: Quench the reaction carefully and ensure the aqueous washes are as close to neutral pH as possible. Avoid prolonged exposure to strong acids or bases.
-
Use Non-Protic Solvents: Perform the reaction in anhydrous aprotic solvents like THF or diethyl ether to limit proton sources that could facilitate isomerization.
-
Moderate Temperatures: Avoid excessive heat during the reaction and purification steps. Distillation should be performed under reduced pressure to keep the temperature down.
Section 2: Troubleshooting Guide
This guide provides a problem-and-solution framework for specific experimental issues.
Problem 1: My GC-MS analysis shows a significant peak corresponding to the molecular weight of 3-acetylpyridine (121.14 g/mol ).
-
Causality: This indicates an incomplete reaction. The Wittig reaction's success is highly dependent on the quality and reactivity of the phosphonium ylide.
-
Troubleshooting Steps:
-
Verify Ylide Formation: The formation of the ylide from the phosphonium salt (e.g., methyltriphenylphosphonium bromide) using a strong base is critical. The characteristic deep orange or yellow color of the ylide is a good visual indicator. If this color does not develop, your base may be old/inactive, or your solvent may not be sufficiently anhydrous.
-
Check Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the phosphonium ylide relative to the 3-acetylpyridine to drive the reaction to completion.
-
Increase Reaction Time/Temperature: While monitoring for side reactions, cautiously increasing the reaction time or gently warming the mixture (e.g., to 30-40 °C) can improve conversion.
-
Problem 2: A major, non-polar spot is visible on my TLC plate that is difficult to separate from my product during column chromatography.
-
Causality: This is almost certainly triphenylphosphine oxide (Ph₃P=O) . It has a moderate polarity that can sometimes cause it to co-elute with the desired product, especially in less polar solvent systems.
-
Troubleshooting Steps:
-
Optimize Chromatography: Use a more polar solvent system. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate or a small percentage of methanol can effectively separate the product from Ph₃P=O.
-
Precipitation/Filtration: In some cases, Ph₃P=O can be partially removed by concentrating the crude reaction mixture and triturating with a non-polar solvent like cold diethyl ether or a hexane/ether mixture. The Ph₃P=O may precipitate and can be removed by filtration.
-
Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous HCl (e.g., 1M). The basic 3-(prop-1-en-2-yl)pyridine will move to the aqueous layer, while the neutral Ph₃P=O remains in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.[3]
-
Problem 3: My ¹H NMR spectrum is clean, but my yield is very low, and I had a lot of baseline material on my purification column.
-
Causality: This often points to polymerization of the product. The vinyl group on the pyridine ring can be susceptible to radical or acid-catalyzed polymerization, especially during workup or purification.
-
Troubleshooting Steps:
-
Add an Inhibitor: During distillation or if storing the compound for extended periods, consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene).
-
Deactivate Silica Gel: If using column chromatography, residual acidity on the silica gel can promote polymerization. You can use silica gel that has been pre-treated with a base, such as triethylamine (e.g., by flushing the column with a hexane solution containing 1% triethylamine before loading your sample).
-
Avoid Acidic Conditions: As mentioned previously, ensure all workup and purification steps are performed under neutral conditions.
-
Section 3: Analytical & Purification Protocols
These protocols provide a starting point for method development and are designed to be self-validating.
Protocol 1: GC-MS Method for Impurity Profiling
This method is ideal for identifying volatile impurities like unreacted starting materials, solvent residues, and potential isomers.
-
Sample Preparation: Prepare a dilute solution of the crude or purified product (~1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Column: Use a standard, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Instrument Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Detector: Scan range of 40-400 m/z.
-
-
Data Analysis: Compare the resulting mass spectra of impurity peaks against a library (e.g., NIST) to identify known compounds. Expected molecular ions (M⁺): 3-acetylpyridine (121), triphenylphosphine oxide (278), 3-(prop-1-en-2-yl)pyridine (119).
| Table 1: Common Impurities and Their Characteristics | |||
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Typical Analytical Signature |
| 3-Acetylpyridine | Py-CO-CH₃ | 121.14 | Elutes before the product on non-polar GC columns. M⁺ = 121. |
| Triphenylphosphine Oxide | Ph₃P=O | 278.28 | Non-volatile, best observed by LC-MS or NMR. Characteristic signals in ¹H NMR in the aromatic region. |
| (E/Z)-3-(prop-1-en-1-yl)pyridine | Py-CH=CH-CH₃ | 119.16 | Isomer of the product. Will have a different retention time in GC. Mass spectrum will be very similar to the product. |
Protocol 2: Purification by Column Chromatography
This protocol is designed to effectively remove the primary byproduct, triphenylphosphine oxide.
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel (~2-3 times the weight of the crude material) by dissolving the oil in a minimal amount of dichloromethane and adding the silica. Evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., 100% hexanes).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with 100% hexanes. Gradually increase the solvent polarity. A good starting gradient might be:
-
Hexanes (2 column volumes)
-
95:5 Hexanes:Ethyl Acetate (to elute non-polar impurities)
-
90:10 to 80:20 Hexanes:Ethyl Acetate (the product usually elutes in this range)
-
50:50 Hexanes:Ethyl Acetate (to elute triphenylphosphine oxide)
-
-
Monitoring: Monitor the fractions by TLC, staining with potassium permanganate to visualize the alkene product. Combine the pure fractions and remove the solvent under reduced pressure.
| Table 2: Recommended Starting Conditions for Chromatographic Analysis | |
| Technique | Recommended Conditions |
| TLC | Mobile Phase: 80:20 Hexanes:Ethyl AcetateStationary Phase: Silica gel 60 F₂₅₄Visualization: UV light (254 nm) and Potassium Permanganate stain |
| GC-MS | Column: DB-5ms or equivalentOven Program: 60 °C to 280 °C at 15 °C/min |
| HPLC (RP) | Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)Column: C18, 4.6 x 150 mm, 5 µm |
Section 4: Visual Guides & Diagrams
Synthetic Pathway and Impurity Origins
The following diagram illustrates the Wittig reaction pathway for the synthesis of 3-(prop-1-en-2-yl)pyridine and highlights the points at which key impurities are introduced.
Caption: Origin of impurities in the Wittig synthesis.
Impurity Identification Workflow
This decision tree provides a logical workflow for identifying an unknown impurity observed during analysis.
Caption: Decision tree for troubleshooting unknown impurities.
References
- Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives. KR101652750B1.
-
MDPI. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Prop-2-en-1-yl)pyridine. Retrieved from [Link]
-
NPTEL. (2013, July 8). Mod-33 Lec-37 Pyridine Synthesis [Video]. YouTube. Retrieved from [Link]
-
Preprints.org. (2018). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). Process and catalyst for the preparation of acetylpyridines. US7067673B2.
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Acetylpyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
ResearchGate. (2016). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
Sources
Technical Support Center: Analytical Strategies for 3-(Isopropenyl)pyridine Regioisomers
Welcome to the technical support center for the analysis of 3-(isopropenyl)pyridine regioisomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating and identifying these closely related compounds. The structural similarity of regioisomers—compounds with the same molecular formula but different substituent positions on the pyridine ring (e.g., 2-, 3-, and 4-isopropenylpyridine)—presents a significant analytical hurdle. Their nearly identical physical properties often lead to co-elution in chromatography and similar fragmentation patterns in mass spectrometry.[1]
This document provides in-depth, field-proven insights and troubleshooting workflows to help you develop robust and reliable analytical methods.
Part 1: Method Selection and Initial Workflow
Choosing the right analytical technique is the cornerstone of successfully resolving regioisomers. The primary methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each with distinct advantages and disadvantages. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for structural confirmation.
FAQ: Which primary separation technique should I choose: HPLC or GC?
Answer: The choice depends on the thermal stability of your analytes, the required sensitivity, and the available equipment.
-
Gas Chromatography (GC) is often the method of choice for volatile and semi-volatile compounds like pyridine derivatives.[2] It generally offers higher resolution and efficiency than HPLC. However, the high temperatures of the GC inlet can potentially cause degradation or isomerization of thermally labile compounds.
-
High-Performance Liquid Chromatography (HPLC) is ideal for less volatile or thermally sensitive molecules. It offers a wider range of stationary and mobile phases, allowing for greater flexibility in method development to exploit subtle differences in polarity and structure.[3]
Below is a workflow to guide your decision-making process.
Caption: Initial decision workflow for selecting a primary analytical technique.
Part 2: Gas Chromatography (GC) Troubleshooting Guide
GC, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is a powerful tool for separating pyridine isomers.[2] However, challenges such as poor resolution and peak tailing are common.
FAQ: My regioisomers are co-eluting or showing poor resolution in GC. What should I do?
Causality: Co-elution of regioisomers occurs because their similar boiling points and polarities result in nearly identical interaction times with the stationary phase. The key is to select a column that can exploit subtle differences in their molecular shape and dipole moment.
Troubleshooting Steps:
-
Optimize the Temperature Program: A slower temperature ramp (e.g., 2-5 °C/min) increases the time the analytes spend interacting with the stationary phase, which can significantly improve resolution.
-
Select an Appropriate Stationary Phase: Standard non-polar columns (e.g., DB-1, HP-5) may not provide sufficient selectivity. Consider a more polar stationary phase.
-
Mid-polarity phases (e.g., containing 35% phenyl substitution) can offer alternative selectivity for aromatic compounds.
-
WAX (polyethylene glycol) phases are highly polar and can effectively separate isomers based on differences in polarity.
-
Specialty phases designed for aromatic compounds may also provide the necessary selectivity.
-
-
Increase Column Length or Decrease Internal Diameter: Using a longer column (e.g., 60 m instead of 30 m) increases the number of theoretical plates, enhancing separation efficiency. A smaller internal diameter (e.g., 0.18 mm) also boosts efficiency but reduces sample capacity.
-
Consider Derivatization: While less common for these specific compounds, derivatization can alter the volatility and polarity of the isomers, potentially improving separation. This is particularly useful if active sites in the GC system are causing peak tailing.[4]
Protocol: Starting Point GC-MS Method for 3-(Isopropenyl)pyridine Isomers
This protocol provides a robust starting point for method development.
| Parameter | Setting | Rationale |
| Column | Rtx®-35 or similar (30 m x 0.25 mm ID, 0.25 µm film) | A mid-polarity phase provides good initial selectivity for aromatic regioisomers. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides good efficiency and is inert. |
| Inlet | Split/Splitless, 250 °C | A standard temperature for compounds of this volatility. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 80 °C (hold 1 min), ramp to 200 °C at 5 °C/min, hold 5 min | A slow ramp is crucial for resolving closely eluting isomers. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns for library matching. |
| MS Scan Range | 40-200 m/z | Captures the molecular ion and key fragments. |
Part 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is a versatile alternative, especially when thermal stability is a concern.[5] The main challenge is finding a column and mobile phase combination that provides adequate selectivity.
FAQ: I'm observing significant peak tailing for my pyridine isomers in reverse-phase HPLC. Why is this happening and how can I fix it?
Causality: Peak tailing for basic compounds like pyridines in reverse-phase HPLC is often caused by secondary interactions between the positively charged (protonated) analyte and residual acidic silanol groups on the silica-based stationary phase. This leads to a mixed-mode retention mechanism that broadens and tails the peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in HPLC analysis of basic compounds.
FAQ: I can't separate my regioisomers on a standard C18 column. What are my options?
Causality: The hydrophobic nature of a C18 stationary phase may not offer enough selectivity to differentiate isomers based on small differences in their structure. The separation mechanism must be altered to exploit other properties.
Solutions:
-
Employ a Phenyl-Hexyl Stationary Phase: These columns provide pi-pi interactions with the pyridine ring, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase. This can be highly effective for separating aromatic positional isomers.
-
Utilize Mixed-Mode Chromatography: Columns that combine reverse-phase with ion-exchange characteristics can provide excellent separation.[6] For pyridine derivatives, a mixed-mode column with cation-exchange properties can differentiate isomers based on the pKa and presentation of the basic nitrogen.
-
Consider Chiral Chromatography: Even for achiral compounds, chiral stationary phases (CSPs) can sometimes resolve positional isomers due to their highly ordered structures that can differentiate subtle shape and electronic differences.[7][8] This is an empirical approach but can be surprisingly effective when other methods fail.
-
Mobile Phase Optimization:
-
Solvent Type: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a proton donor and can engage in different hydrogen bonding interactions than acetonitrile.[6]
-
Additives: Using an acidic modifier like formic acid or phosphoric acid is necessary to control the ionization state of the pyridine nitrogen.[5] For MS compatibility, volatile modifiers like formic acid or ammonium formate are required.[6]
-
Protocol: Starting Point HPLC-UV Method
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Offers alternative pi-pi selectivity for aromatic isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure consistent protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 10-50% B over 15 minutes | A shallow gradient is often required to resolve closely related isomers. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and efficiency. |
| Detection (UV) | 254 nm or 275 nm | Pyridine derivatives typically have strong absorbance at these wavelengths.[6] |
Part 4: Definitive Structural Confirmation with NMR Spectroscopy
While chromatography can separate the isomers, it cannot definitively identify them without reference standards. NMR spectroscopy is the gold standard for distinguishing regioisomers by providing unambiguous structural information.[9][10]
FAQ: How can I use ¹H NMR to distinguish between 2-, 3-, and 4-isopropenylpyridine?
Causality: The position of the isopropenyl group on the pyridine ring creates unique electronic environments for the remaining aromatic protons. This results in distinct chemical shifts and, most importantly, different spin-spin coupling patterns (splitting) that act as a structural fingerprint.
Expected ¹H NMR Spectral Characteristics:
| Isomer | Aromatic Region Characteristics | Key Differentiator |
| 2-Isopropenylpyridine | Four distinct aromatic protons, each showing coupling to its neighbors. Expect a complex multiplet pattern. | The proton at the C6 position will be a doublet of doublets with a characteristic ortho-coupling (~8 Hz) and a smaller meta-coupling. |
| 3-Isopropenylpyridine | Four distinct aromatic protons. The proton at C2 will be a singlet or a very narrow triplet (due to small meta/para coupling). The protons at C4, C5, and C6 will show characteristic ortho and meta couplings. | The presence of a downfield proton with minimal coupling (the C2 proton) is a strong indicator. |
| 4-Isopropenylpyridine | Due to symmetry, there will be only two distinct aromatic proton signals. Both will appear as doublets (an AA'BB' system). | A highly symmetric pattern with two doublets, each integrating to 2H. |
Key Takeaway: The coupling patterns in the aromatic region of the ¹H NMR spectrum are the most reliable way to differentiate these regioisomers without ambiguity.[10] Two-dimensional NMR experiments like COSY can further confirm proton-proton connectivities.[10]
References
-
Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. (n.d.). MDPI. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007). PubMed. [Link]
-
(S)-3-(Isopropyl)pyridine. (2018). SIELC Technologies. [Link]
-
How to separate these regioisomers? (2023). Reddit. [Link]
-
Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (1983). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. (2023). Journal of Medicinal and Chemical Sciences. [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments. [Link]
-
Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. (2005). Journal of the American Chemical Society. [Link]
-
Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. (2004). Australian Journal of Chemistry. [Link]
-
Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. (2021). PubMed. [Link]
-
Highly enantioselective catalytic synthesis of chiral pyridines. (2017). ResearchGate. [Link]
-
How can I separate three structurally similar compounds in HPLC? (2015). ResearchGate. [Link]
-
Troubleshooting Guide. (n.d.). Phenomenex. [Link]
-
Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. (2020). PubMed. [Link]
-
Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. (2015). CrystEngComm. [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry. [Link]
-
GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. (2003). Semantic Scholar. [Link]
-
Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC--MS. (1997). R Discovery. [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com. [Link]
-
¹H NMR spectra of a sample containing 0.05 M pyridine. (n.d.). ResearchGate. [Link]
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. (n.d.). Longdom Publishing. [Link]
-
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (2014). NIH National Library of Medicine. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Pharmaceutical Research and Applications. [Link]
-
GC Troubleshooting Guide. (n.d.). Restek. [Link]
Sources
- 1. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. (S)-3-(Isopropyl)pyridine | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. reddit.com [reddit.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
Validation & Comparative
A Comparative Guide to the Cross-Coupling Reactivity of 3-(Isopropenyl)pyridine and 3-Allylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Pyridine-containing compounds, in particular, are of immense interest in medicinal chemistry and materials science. This guide provides an in-depth technical comparison of two valuable pyridine-based building blocks: 3-(isopropenyl)pyridine and 3-allylpyridine, in the context of widely utilized cross-coupling reactions. By examining their performance in Suzuki-Miyaura, Heck, and Sonogashira couplings, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
Mechanistic Considerations: Vinyl vs. Allyl Reactivity
The fundamental differences in the cross-coupling behavior of 3-(isopropenyl)pyridine and 3-allylpyridine stem from the distinct ways their respective unsaturated functionalities interact with palladium catalysts.
3-(Isopropenyl)pyridine , a vinylpyridine derivative, typically participates in cross-coupling reactions through a pathway involving the direct activation of the C(sp²)-H bond of the vinyl group in Heck-type reactions, or by being the product of a coupling reaction where the isopropenyl group is installed. In Suzuki reactions, a boronic acid or ester derivative of 3-(isopropenyl)pyridine would be required. The key mechanistic step for vinyl groups in Heck reactions is the migratory insertion of the palladium-aryl species across the double bond.
3-Allylpyridine , on the other hand, possesses an allylic system. This functionality opens up an alternative and often more facile reaction pathway involving the formation of a π-allylpalladium intermediate. This intermediate is generated through the oxidative addition of a palladium(0) species to an allylic leaving group (if present) or potentially through C-H activation. The subsequent nucleophilic attack on the π-allyl complex is a key bond-forming step. This distinct mechanism can lead to differences in regioselectivity and stereoselectivity compared to vinyl counterparts.
Comparative Performance in Cross-Coupling Reactions
While direct head-to-head comparative studies are scarce in the literature, we can infer the relative performance of 3-(isopropenyl)pyridine and 3-allylpyridine by analyzing data from analogous systems and considering the mechanistic principles outlined above.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling an organoboron compound with an organic halide.[1] For both 3-(isopropenyl)pyridine and 3-allylpyridine, this would typically involve the synthesis of their corresponding boronic acid or ester derivatives.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
| 3-(Isopropenyl)pyridine boronic acid (hypothetical) | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good (expected) | [1] |
| 3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Aryl Chloride | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | Moderate to Good | (inferred) |
Analysis:
-
Reactivity: Both substrates are expected to be viable partners in Suzuki-Miyaura couplings. The electronic nature of the pyridine ring can influence the transmetalation step. The nitrogen atom can coordinate to the palladium center, which can either be beneficial by pre-coordinating the substrate or detrimental by inhibiting catalyst activity.
-
Challenges: A primary challenge for both substrates lies in the synthesis and stability of their boronic acid/ester derivatives. Boronic acids are known to be sensitive to certain reaction conditions.[1]
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene.[2][3] In the context of our comparison, we will consider the reaction of an aryl halide with our pyridine derivatives.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
| 4-Vinylpyridine | Arylboronic Acid (oxidative Heck) | Pd(OAc)₂ | NaHCO₃ | Dioxane/H₂O | Moderate to Good | [4] |
| 3-Allylpyridine (hypothetical) | Aryl Iodide | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Good (expected) | [5] |
Analysis:
-
3-(Isopropenyl)pyridine: Based on studies with the analogous 4-vinylpyridine, the Heck reaction is a feasible method for arylation.[4] The reaction proceeds via the standard neutral pathway involving migratory insertion. The regioselectivity is generally high, leading to the arylation at the terminal carbon of the double bond.
-
3-Allylpyridine: The presence of the allylic protons in 3-allylpyridine introduces the possibility of side reactions, such as isomerization to the more stable conjugated isopropenyl isomer under certain conditions. However, under carefully controlled conditions, the Heck reaction should proceed. A key consideration is the potential for the reaction to proceed via a π-allyl intermediate, which could lead to a mixture of products if the nucleophilic attack is not highly regioselective.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.[6] For our substrates to participate as the alkyne component, they would first need to be functionalized with a terminal alkyne. A more common scenario is the coupling of a halogenated version of our pyridines with a terminal alkyne.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
| 3-Bromo-5-(isopropenyl)pyridine (hypothetical) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Good (expected) | [6] |
| 3-Bromo-5-allylpyridine (hypothetical) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Good (expected) | [6] |
Analysis:
-
Reactivity: Both halogenated versions of 3-(isopropenyl)pyridine and 3-allylpyridine are expected to be suitable substrates for Sonogashira coupling. The electronic properties of the pyridine ring and the nature of the halide will influence the rate of oxidative addition.
-
Functional Group Tolerance: The Sonogashira coupling is known for its excellent functional group tolerance, and both the isopropenyl and allyl groups are expected to be compatible with typical reaction conditions.
Experimental Protocols
The following are representative, generalized protocols for the cross-coupling reactions discussed. Researchers should optimize these conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the pyridine boronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene/water mixture) and the base (e.g., K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Heck Reaction
Step-by-Step Protocol:
-
To a sealable reaction tube, add the aryl halide (1.0 equiv), the pyridine derivative (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., PPh₃, 4-10 mol%).
-
Add the solvent (e.g., DMF or NMP) and the base (e.g., Et₃N, 2.0 equiv).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
Step-by-Step Protocol:
-
To a Schlenk flask, add the halogenated pyridine derivative (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (e.g., THF or DMF) and the base (e.g., Et₃N or other amine).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion and Outlook
Both 3-(isopropenyl)pyridine and 3-allylpyridine are valuable building blocks for the synthesis of complex pyridine-containing molecules. The choice between them will depend on the specific synthetic strategy and desired outcome.
-
3-(Isopropenyl)pyridine is generally a reliable substrate in cross-coupling reactions, particularly in Heck-type transformations where its vinyl group can be directly functionalized. Its reactivity is predictable and analogous to other vinylarenes.
-
3-Allylpyridine offers the potential for unique reactivity through the formation of π-allylpalladium intermediates. This can be advantageous for certain transformations but also introduces challenges related to regioselectivity and potential isomerization. Careful optimization of reaction conditions is crucial when working with this substrate.
Future research in this area would benefit from direct comparative studies under standardized conditions to provide a clearer quantitative picture of the relative performance of these two substrates. Furthermore, the development of more efficient and selective catalyst systems for the cross-coupling of allylpyridines would significantly enhance their utility in organic synthesis.
References
-
B-Alkyl Suzuki Couplings. Macmillan Group Meeting. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
Suzuki cross-coupling reaction - YouTube. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
The Heck reaction: Mechanistic insights and novel ligands | Request PDF. Available at: [Link]
-
Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - PubChem. Available at: [Link]
-
Suzuki coupling reaction of aryl bromides with arylboronic acidsa - ResearchGate. Available at: [Link]
-
Mechanistic insights into the stereocontrolling non-covalent π interactions in Pd-catalyzed redox-relay Heck arylation reaction - Chemical Communications (RSC Publishing). Available at: [Link]
-
ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. - ResearchGate. Available at: [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. Available at: [Link]
-
Amine-Directed Mizoroki-Heck Arylation of Free Allylamines - RSC Publishing. Available at: [Link]
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A Comparative Analysis of the Biological Activities of Pyridine Isomers: A Guide for Researchers
In the landscape of heterocyclic compounds, pyridine and its derivatives stand out for their vast therapeutic potential and diverse biological activities.[1] This guide offers an in-depth comparative study of three key pyridine isomers: 2-pyridone, 3-hydroxypyridine, and 4-pyridone. Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of their cytotoxic, antimicrobial, and antioxidant properties, supported by established experimental data and protocols. Our objective is to elucidate the subtle yet significant differences in the biological profiles of these isomers, thereby informing future research and development endeavors.
Introduction to Pyridine and its Isomers
Pyridine, a heterocyclic aromatic organic compound, serves as a foundational scaffold in numerous natural products and synthetic drugs.[2] Its isomers, differing in the position of the hydroxyl or keto group, exhibit distinct physicochemical properties that profoundly influence their biological activities. This guide focuses on the comparative analysis of 2-pyridone, 3-hydroxypyridine, and 4-pyridone, exploring how the positional variance of the substituent impacts their interaction with biological systems.
Comparative Biological Activities
A comprehensive understanding of the biological activities of these isomers is paramount for their application in medicinal chemistry. Below, we compare their cytotoxicity, antimicrobial effects, and antioxidant potential, drawing upon available scientific literature.
Cytotoxicity
The evaluation of cytotoxicity is a critical first step in assessing the therapeutic potential of any compound. While direct comparative studies on the parent isomers are limited, research on their derivatives provides valuable insights.
Derivatives of 2-pyridone have shown significant cytotoxic activity against various cancer cell lines.[3] For instance, certain 2-pyridone derivatives have demonstrated potent antiproliferative effects against human liver and colon cancer cell lines, with IC50 values in the low micromolar range. The mechanism of action is often attributed to the induction of apoptosis.
3-Hydroxypyridine derivatives have also been investigated for their anticancer properties. Notably, 3-hydroxy-4-pyridones have shown potent cytotoxic activity, which is sometimes even more significant than their non-thionated counterparts.[4]
Studies on 4-pyridone derivatives have also revealed cytotoxic potential against various cancer cell lines.[5] The presence of different substituents on the pyridone ring can significantly modulate this activity.
Table 1: Summary of Reported Cytotoxic Activities of Pyridine Isomer Derivatives
| Isomer Derivative Class | Cancer Cell Line(s) | Reported IC50 Values (µM) | Reference(s) |
| 2-Pyridone Derivatives | Human Liver (HepG2), Colon (HCT116) | 1.34 - 8.17 | |
| 3-Hydroxy-4-pyridone Derivatives | Human Colon (HCT116, SW480), Non-small cell lung (NCI-H460), Cervical (SiHa) | In the 50 nM range for some derivatives | [4] |
| 4-Pyridone Derivatives | Lung Carcinoma (A-549) | Comparable to cisplatin | [6] |
Antimicrobial Activity
The rising threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyridine and its derivatives have long been recognized for their antimicrobial properties.[2]
2-Pyridone containing compounds have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.
3-Hydroxypyridine derivatives have also been explored for their antimicrobial potential, with some compounds showing promising activity against various bacterial and fungal strains.
4-Pyridone derivatives have been reported to exhibit antimicrobial activity, particularly when incorporated into more complex molecular structures.[6]
Antioxidant Activity
Reactive oxygen species (ROS) are implicated in a multitude of disease states, making the search for effective antioxidants a key area of research. The antioxidant potential of pyridine isomers is linked to their ability to donate a hydrogen atom or an electron to scavenge free radicals.
Derivatives of 3-hydroxypyridine , particularly 3-hydroxy-4-pyridones, are well-regarded for their antioxidant and iron-chelating properties.[7] Their structure allows for the effective scavenging of free radicals. However, some studies suggest that certain pyridinones may not be potent chain-breaking antioxidants but rather act as preventative antioxidants by chelating metal ions that catalyze oxidative reactions.[8]
The antioxidant capacity of 2-pyridone and 4-pyridone derivatives has also been investigated, with some studies indicating moderate activity.[9] The position of the hydroxyl group in 3-hydroxypyridine appears to be particularly favorable for antioxidant activity compared to the other isomers.
Experimental Protocols for Biological Activity Assessment
To facilitate further comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays. The rationale behind each experimental choice is explained to ensure scientific rigor and reproducibility.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] It relies on the reduction of MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the pyridine isomers in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[12]
-
MTT Addition: After incubation, add 28 µL of a 2 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[11][13]
-
Solubilization: Carefully remove the MTT-containing medium and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes and then measure the absorbance at a wavelength between 492 nm and 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[14]
Experimental Workflow: MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of each pyridine isomer in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[15]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve the final desired cell concentration in the wells (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized bacterial suspension to each well containing the diluted compounds.
-
Controls: Include a positive control well with bacteria and no compound, and a negative control well with medium only.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[16]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the positive control.[17]
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound. The principle is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to its non-radical form, which is pale yellow.[18]
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Sample Preparation: Prepare various concentrations of the pyridine isomers in a suitable solvent, such as methanol or ethanol.
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: Add the sample solution to the DPPH solution. A typical ratio is 20 µL of the sample to 200 µL of the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period, typically 30 minutes.[19]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[20]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[20] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined.
Concluding Remarks and Future Directions
This guide provides a comparative overview of the biological activities of 2-pyridone, 3-hydroxypyridine, and 4-pyridone, supported by standardized experimental protocols. While the existing literature suggests that all three isomers and their derivatives possess a range of interesting biological properties, there is a clear need for more direct, head-to-head comparative studies using consistent assays and conditions. Such research would provide a clearer understanding of the structure-activity relationships and guide the rational design of new therapeutic agents based on the pyridine scaffold. Future investigations should focus on elucidating the specific molecular targets and mechanisms of action of these isomers to fully unlock their therapeutic potential.
References
For a complete list of references, please refer to the provided citations within the text. The URLs for the cited articles are available through their respective journal websites and scholarly databases.
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- 5. 4-hydroxypyridine, 626-64-2 [thegoodscentscompany.com]
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Cross-validation of analytical results for 3-(isopropenyl)pyridine characterization
An In-Depth Technical Guide to the Cross-Validation of Analytical Results for the Characterization of 3-(Isopropenyl)pyridine
A Foreword for the Senior Application Scientist
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are not just followed, but understood. By integrating principles from international regulatory guidelines, we aim to provide a self-validating framework for the comprehensive characterization of 3-(isopropenyl)pyridine.
The Imperative of Cross-Validation: A Multi-Pronged Approach
No single analytical technique can provide a complete picture of a chemical entity. Each method interrogates a different physical or chemical property of the molecule. Cross-validation, therefore, is the strategic process of employing multiple, complementary analytical techniques to verify and support the findings of one another. This approach is critical for:
-
Unambiguous Structural Confirmation: Ensuring the correct isomer and molecular structure.
-
Accurate Purity Assessment: Detecting a wide range of potential impurities, including isomers, starting materials, by-products, and degradation products.
-
Building a Robust Data Package: Creating a comprehensive and defensible analytical dataset for regulatory submissions or publication.
The workflow for this cross-validation process is visualized below.
Caption: Workflow for the cross-validation of 3-(isopropenyl)pyridine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is unparalleled for its ability to provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
Causality in Experimental Design
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules like 3-(isopropenyl)pyridine. It solubilizes the analyte well and its residual solvent peak does not typically interfere with the key signals of the compound.
-
Nuclei Selection: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR confirms the carbon backbone. Together, they offer a comprehensive structural map.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(isopropenyl)pyridine in ~0.6 mL of CDCl₃.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 (adjust as needed for signal-to-noise).
-
Relaxation Delay (d1): 1 second.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Data Interpretation and Expected Results
The data below is predictive, based on known chemical shifts for pyridine and vinyl functional groups.[1][2][3]
| ¹H NMR Data (Predicted) | |||
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 (Pyridine) | ~8.6 | Doublet | 1H |
| H-6 (Pyridine) | ~8.5 | Doublet | 1H |
| H-4 (Pyridine) | ~7.8 | Doublet of Triplets | 1H |
| H-5 (Pyridine) | ~7.3 | Doublet of Doublets | 1H |
| Vinyl H (geminal) | ~5.5 | Singlet | 1H |
| Vinyl H (geminal) | ~5.2 | Singlet | 1H |
| Methyl H | ~2.1 | Singlet | 3H |
| ¹³C NMR Data (Predicted) | |
| Assignment | Chemical Shift (ppm) |
| C-2 (Pyridine) | ~150 |
| C-6 (Pyridine) | ~148 |
| C-4 (Pyridine) | ~135 |
| C-3 (Pyridine) | ~134 |
| C-5 (Pyridine) | ~123 |
| Quaternary Vinyl C | ~142 |
| Methylene Vinyl C | ~116 |
| Methyl C | ~22 |
Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Mass Verification
GC-MS is the workhorse for analyzing volatile and semi-volatile compounds. It provides orthogonal data: the retention time (a measure of purity under specific chromatographic conditions) and the mass spectrum (confirming molecular weight and fragmentation patterns).[4][5]
Causality in Experimental Design
-
Column Selection: A low-to-mid polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is an excellent starting point. It provides good separation for a wide range of compounds, including aromatic and unsaturated molecules.
-
Injection Mode: Split injection is used to prevent column overloading when analyzing a relatively pure sample.
-
Temperature Program: A gradient temperature program ensures that both volatile impurities and the main analyte are eluted as sharp peaks.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of 3-(isopropenyl)pyridine (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrument: A standard GC system coupled to a mass spectrometer (e.g., a quadrupole detector).
-
GC Parameters:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Interpretation and Expected Results
-
Purity: The purity is estimated by the relative area percent of the main peak in the total ion chromatogram (TIC). For a high-purity sample, this should be >99%.
-
Identity Confirmation: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 3-(isopropenyl)pyridine (C₈H₉N = 119.16 g/mol ).
| GC-MS Data (Predicted) | |
| Parameter | Expected Value |
| Retention Time | Analyte- and system-dependent |
| Purity (Area %) | >99% |
| Molecular Ion [M]⁺ (m/z) | 119 |
| Key Fragment (m/z) | 118 ([M-H]⁺) |
| Key Fragment (m/z) | 104 ([M-CH₃]⁺) |
| Key Fragment (m/z) | 92 ([M-C₂H₃]⁺) |
| Key Fragment (m/z) | 78 (Pyridine radical cation) |
High-Performance Liquid Chromatography (HPLC): Quantifying Non-Volatile Impurities
While GC-MS is excellent for volatile compounds, HPLC is superior for analyzing non-volatile or thermally labile impurities that might not be detected by GC.[6][7] For pyridine-containing compounds, method development requires careful consideration to achieve good peak shape.
Causality in Experimental Design
-
Column and Mobile Phase: Pyridine's basic nitrogen atom can interact with acidic residual silanols on standard silica-based C18 columns, leading to poor peak shape (tailing).[8] To mitigate this, one should use a modern, end-capped, high-purity silica C18 column. The mobile phase should be buffered (e.g., with ammonium formate) to maintain a consistent pH and suppress silanol interactions, thereby ensuring symmetrical peaks.
-
Detector: A UV detector is suitable as the pyridine ring is a strong chromophore. Detection at ~254 nm is a good starting point.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Prepare a solution of 3-(isopropenyl)pyridine (~0.5 mg/mL) in the mobile phase.
-
Instrument: An HPLC system with a UV detector.
-
HPLC Parameters:
-
Column: C18, 2.7 µm, 4.6 x 100 mm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Data Interpretation and Expected Results
Similar to GC, purity is determined by the area percent of the main peak relative to all other peaks in the chromatogram. The results from HPLC should be compared with those from GC-MS. Any impurities detected in HPLC but not GC-MS are likely non-volatile.
| HPLC Data (Predicted) | |
| Parameter | Expected Value |
| Retention Time | Analyte- and system-dependent |
| Purity (Area %) | >99% |
| Peak Tailing Factor | 0.9 - 1.2 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR is a rapid and non-destructive technique that confirms the presence of key functional groups by identifying their characteristic vibrational frequencies. It serves as an excellent identity confirmation tool.[9][10]
Experimental Protocol: FT-IR
-
Sample Preparation: Place one drop of neat liquid 3-(isopropenyl)pyridine between two KBr or NaCl salt plates.
-
Instrument: An FT-IR spectrometer.
-
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: Perform a background scan (with clean salt plates) and subtract it from the sample scan.
Data Interpretation and Expected Results
The FT-IR spectrum provides a unique "fingerprint" for the molecule.
| FT-IR Data (Predicted) | |
| Vibrational Frequency (cm⁻¹) | Assignment |
| ~3050-3100 | Aromatic C-H Stretch (Pyridine) |
| ~2900-3000 | Aliphatic C-H Stretch (Methyl) |
| ~1640 | C=C Stretch (Isopropenyl) |
| ~1580, 1470, 1430 | C=C and C=N Ring Stretching (Pyridine) |
| ~900, 990 | =C-H Bend (Out-of-plane, Vinyl) |
Synthesis and Cross-Validation: Weaving the Data Together
The true power of this approach lies in the synthesis of the data from these orthogonal techniques. The goal is to build a self-consistent and validated profile of the 3-(isopropenyl)pyridine sample.
Caption: Relationship of analytical techniques for a comprehensive characterization.
Comparative Data Summary
| Parameter | NMR | GC-MS | HPLC-UV | FT-IR | Conclusion |
| Identity | Structure consistent with 3-(isopropenyl)pyridine | MW = 119, fragmentation consistent | Retention time matches reference | Functional groups confirmed | Identity Confirmed |
| Purity | No significant impurities observed | >99% (Area %) | >99% (Area %) | N/A | High Purity Confirmed |
This table demonstrates the convergence of data. The structure assigned from NMR is supported by the molecular weight from MS and the functional groups from FT-IR. The purity value obtained by GC is corroborated by the orthogonal HPLC method, providing high confidence in the assessment. This adherence to a multi-technique validation strategy is consistent with the principles outlined in regulatory guidelines such as ICH Q2(R2).[11][12]
Best Practices and Final Recommendations
-
Reference Standard: Whenever possible, results should be compared against a qualified reference standard of 3-(isopropenyl)pyridine.
-
Method Validation: For routine use in a quality control environment, each of these methods must be fully validated according to ICH guidelines, assessing parameters like accuracy, precision, specificity, linearity, range, and robustness.[13][14][15]
-
Impurity Identification: If significant impurities are detected (>0.1%), further investigation to identify their structure may be required, often involving isolation and more advanced analytical techniques.
-
Documentation: Meticulous documentation of all experimental parameters, results, and interpretations is crucial for data integrity and reproducibility.
By adopting this cross-validation framework, scientists can ensure the analytical results for 3-(isopropenyl)pyridine are not just numbers on a page, but a reliable and defensible foundation for their research and development activities.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. ATSDR. Retrieved from [Link]
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. ICH. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of PIP (3:1) in Plastic by Py/TD-GC-MS. Shimadzu Corporation. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
Reddit. (n.d.). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Reddit. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 3-isopropenyl-a,a 0-dimethylbenzyl isocyanate. ResearchGate. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine, 3-propyl-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine...). ResearchGate. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Chromatography Forum. Retrieved from [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of pyridine absorbed on three samples.... ResearchGate. Retrieved from [Link]
-
PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra.... PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. Retrieved from [Link]
-
YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. ResearchGate. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]
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- 5. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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An Economic Analysis of Synthetic Pathways to 3-(Prop-1-en-2-yl)pyridine: A Comparative Guide for Researchers
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and economic production of key building blocks is paramount. One such molecule, 3-(prop-1-en-2-yl)pyridine, also known as 3-isopropenylpyridine, is a valuable precursor for a range of biologically active compounds. This guide provides a detailed economic and practical analysis of the most common synthetic pathways to this versatile pyridine derivative, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their synthetic strategies.
This analysis will delve into three primary synthetic routes: the Grignard reaction followed by dehydration, the Wittig olefination, and palladium-catalyzed cross-coupling reactions. Each pathway will be evaluated based on its chemical principles, experimental feasibility, and, most critically, its economic viability on a laboratory and potential scale-up level.
Grignard Reaction Followed by Dehydration: A Two-Step Approach
This classical organometallic approach involves the addition of a methyl Grignard reagent to 3-acetylpyridine to form the tertiary alcohol, 2-(pyridin-3-yl)propan-2-ol, which is subsequently dehydrated to yield the desired alkene.
Chemical Rationale and Workflow
The core of this pathway lies in the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the acetyl group. The subsequent elimination of water from the tertiary alcohol is typically acid-catalyzed and driven by the formation of a stable, conjugated system.
Caption: Workflow for the synthesis of 3-(Prop-1-en-2-yl)pyridine via Grignard reaction and subsequent dehydration.
Experimental Protocol
Step 1: Synthesis of 2-(Pyridin-3-yl)propan-2-ol [1]
-
To a solution of 3-acetylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(pyridin-3-yl)propan-2-ol. A reported yield for a similar procedure using methyl lithium is 46%.[1]
Step 2: Dehydration of 2-(Pyridin-3-yl)propan-2-ol
-
Method A: Sulfuric Acid [2]
-
To the crude 2-(pyridin-3-yl)propan-2-ol, add concentrated sulfuric acid dropwise at 0 °C.
-
Heat the mixture to 170 °C for 30-60 minutes.[2]
-
Cool the reaction mixture and carefully pour it onto ice.
-
Basify the solution with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer, filter, and concentrate to yield the crude product, which can be purified by distillation.
-
-
Method B: Alumina [3]
-
Pass a solution of 2-(pyridin-3-yl)propan-2-ol in an inert solvent over a heated column of activated alumina. The temperature of the alumina bed is typically maintained between 250-350 °C.[4]
-
Collect the eluent containing the product.
-
Remove the solvent under reduced pressure to obtain the product.
-
Economic Analysis
| Parameter | Grignard/Dehydration Pathway |
| Starting Materials Cost | 3-Acetylpyridine (relatively low cost), Methylmagnesium bromide (moderately priced)[2][5] |
| Reagent & Solvent Cost | THF, diethyl ether, sulfuric acid/alumina, and solvents for extraction and chromatography (moderate). |
| Yield | Two steps, with the first step reported at 46%[1]. The overall yield is likely to be in the 30-40% range, depending on the efficiency of the dehydration step. |
| Energy Consumption | Requires initial cooling for the Grignard reaction, followed by significant heating for the dehydration and subsequent distillation.[6][7] |
| Waste Generation | Generates magnesium salts, acidic/basic aqueous waste, and solvent waste from extraction and chromatography.[8][9][10][11] |
| Operational Complexity | Requires handling of moisture-sensitive and pyrophoric Grignard reagents. The high-temperature dehydration requires careful control. |
The Wittig Reaction: A Direct Olefination Approach
The Wittig reaction provides a powerful and direct method for the conversion of a carbonyl group to an alkene.[12] In this case, 3-acetylpyridine is reacted with a phosphorus ylide to directly form 3-(prop-1-en-2-yl)pyridine.
Chemical Rationale and Workflow
The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of 3-acetylpyridine, forming a betaine intermediate which then collapses to an oxaphosphetane. This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide.[2]
Caption: Workflow for the synthesis of 3-(Prop-1-en-2-yl)pyridine via the Wittig reaction.
Experimental Protocol
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride) portion-wise to generate the ylide.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Add a solution of 3-acetylpyridine (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification to remove the triphenylphosphine oxide byproduct is often the most challenging step and typically requires column chromatography.
Economic Analysis
| Parameter | Wittig Reaction Pathway |
| Starting Materials Cost | 3-Acetylpyridine (relatively low cost), Methyltriphenylphosphonium bromide (moderate to high cost).[5][13] |
| Reagent & Solvent Cost | Anhydrous THF, strong base (e.g., n-BuLi, NaH), and solvents for extraction and chromatography (moderate to high). |
| Yield | A one-step reaction, but yields can be variable and are highly dependent on the substrate and reaction conditions. Complete conversion can be challenging. |
| Energy Consumption | Typically requires initial cooling for ylide formation but often proceeds at room temperature. Energy is primarily consumed during solvent removal and purification. |
| Waste Generation | The major drawback is the generation of a stoichiometric amount of triphenylphosphine oxide, which can be difficult to remove and represents significant atom inefficiency.[14][15] |
| Operational Complexity | Requires handling of air- and moisture-sensitive reagents (strong bases). The purification from the phosphine oxide byproduct can be laborious. |
Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach
Modern synthetic chemistry offers several powerful palladium-catalyzed cross-coupling reactions for the formation of C-C bonds, including the Suzuki, Stille, and Heck reactions.[3][16][17] These methods can be employed to couple a pyridine derivative with a partner that provides the isopropenyl group.
Chemical Rationale and Workflows
-
Suzuki Coupling: Couples a boronic acid or ester (e.g., isopropenylboronic acid pinacol ester) with a halide (e.g., 3-bromopyridine) in the presence of a palladium catalyst and a base.[18][19]
-
Stille Coupling: Involves the reaction of an organotin compound (e.g., isopropenyltributyltin) with an organic halide (e.g., 3-bromopyridine) catalyzed by a palladium complex.[9][20]
-
Heck Coupling: A palladium-catalyzed reaction of an unsaturated halide (e.g., 3-bromopyridine) with an alkene (e.g., propene or isobutylene).[8]
Caption: Workflows for Suzuki, Stille, and Heck cross-coupling reactions for the synthesis of 3-(Prop-1-en-2-yl)pyridine.
General Experimental Considerations
-
To a mixture of 3-bromopyridine (1.0 eq), isopropenylboronic acid pinacol ester (1.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent (e.g., dioxane/water or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand, 1-5 mol%).
-
Heat the reaction mixture under an inert atmosphere at 80-120 °C for several hours.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
Purification is typically performed by column chromatography.
Economic Analysis
| Parameter | Cross-Coupling Pathways (General) |
| Starting Materials Cost | 3-Bromopyridine (moderate cost). The cost of the coupling partner varies: isopropenylboronic acid pinacol ester (moderate to high)[5], isopropenyltributyltin (high cost and toxicity), propene/isobutylene (low cost but requires handling of gases). |
| Reagent & Solvent Cost | Palladium catalysts are a significant cost driver, although catalyst loading is low.[10][21] Ligands, bases, and anhydrous solvents also contribute. |
| Yield | Can be very high with optimized catalyst systems, often exceeding 80-90%. |
| Energy Consumption | Requires heating for the reaction to proceed, but temperatures are generally moderate. |
| Waste Generation | Suzuki: Generates boronate waste, which is generally considered less toxic. Stille: Generates highly toxic organotin byproducts, a major environmental and safety concern.[22] Heck: Can be more atom-economical if the alkene is inexpensive. |
| Operational Complexity | Requires careful handling of air-sensitive catalysts and ligands. The Stille reaction involves highly toxic reagents. The Heck reaction may require specialized equipment for handling gaseous alkenes. |
Comparative Analysis and Recommendations
| Synthetic Pathway | Key Advantages | Key Disadvantages | Economic Outlook |
| Grignard/Dehydration | Uses relatively inexpensive starting materials. Well-established classical chemistry. | Two-step process with a moderate overall yield. Requires handling of pyrophoric Grignard reagents and high-temperature dehydration. | Potentially cost-effective for large-scale production if the dehydration step can be optimized for high yield and energy efficiency. |
| Wittig Reaction | A direct one-step conversion from a readily available starting material. | Stoichiometric generation of triphenylphosphine oxide byproduct, which is difficult to remove and represents poor atom economy. The cost of the phosphonium salt can be high. | Generally less economically favorable for large-scale synthesis due to high molecular weight byproduct and purification challenges, unless a catalytic Wittig process is employed. |
| Suzuki Coupling | High yields, good functional group tolerance, and relatively non-toxic byproducts. | The cost of the palladium catalyst and the boronic acid ester can be significant. Requires careful optimization of reaction conditions. | Increasingly becoming the method of choice in the pharmaceutical industry due to its reliability and cleaner waste profile. Catalyst and ligand selection is key to cost-effectiveness.[19] |
| Stille Coupling | High yields and broad applicability. | The high toxicity of organotin reagents and byproducts is a major drawback, leading to significant waste disposal costs and safety concerns.[22] | Generally avoided in industrial settings, especially for pharmaceuticals, due to the toxicity of tin compounds. |
| Heck Coupling | Potentially very atom-economical if an inexpensive alkene like propene is used. | Can suffer from issues of regioselectivity and the need for pressurized systems when using gaseous alkenes. | Economically attractive if the challenges of using a gaseous reactant can be managed efficiently and regioselectivity is high. |
Conclusion
For researchers and drug development professionals, the choice of synthetic pathway for 3-(prop-1-en-2-yl)pyridine will depend on a balance of factors including scale, cost, available equipment, and environmental considerations.
-
For small-scale laboratory synthesis , the Grignard/dehydration route offers a straightforward, albeit two-step, approach using common reagents. The Wittig reaction is also a viable, direct option, provided the purification challenges are manageable.
-
For process development and potential scale-up , the Suzuki coupling stands out as the most promising route. Despite the initial investment in the catalyst and boronic acid derivative, its high efficiency, cleaner waste profile, and proven reliability in industrial settings make it a strong candidate for economically viable and sustainable production. The Heck reaction also holds promise for its atom economy, but the technical challenges of working with gaseous reactants may require more specialized infrastructure.
Ultimately, the optimal synthetic strategy will be determined by a thorough process of optimization and cost analysis tailored to the specific needs and capabilities of the research or manufacturing environment.
References
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Bibliothèque et Archives Canada. (n.d.). Kinetics of the Catalytic Dehydration of 2-Propanol in an Aqueous Medium. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). D. The Dehydration of Propan-2-ol. Retrieved from [Link]
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MDPI. (n.d.). Pharmaceutical Waste Management: A Comprehensive Analysis of Romanian Practices and Perspectives. Retrieved from [Link]
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MDPI. (n.d.). Optimization of Energy Consumption in Chemical Production Based on Descriptive Analytics and Neural Network Modeling. Retrieved from [Link]
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ACS Publications. (n.d.). Estimation and Analysis of Energy Utilities Consumption in Batch Chemical Industry through Thermal Losses Modeling. Retrieved from [Link]
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ResearchGate. (2025, August 6). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. Retrieved from [Link]
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Organic Reactions. (n.d.). The Wittig Reaction. Retrieved from [Link]
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MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
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Pediaa. (2020, December 3). Difference Between Heck Stile and Suzuki Reaction. Retrieved from [Link]
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Chemguide. (n.d.). dehydration of alcohols. Retrieved from [Link]
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YouTube. (2023, August 9). Dehydration of an Alcohol with phosphoric acid. Retrieved from [Link]
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Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
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OSTI.gov. (n.d.). Catalytic Dehydration of Biomass Derived 1- Propanol to Propene over M-ZSM-5 (M=H, V, Cu. Retrieved from [Link]
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Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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ACS Publications. (2021, May 27). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Retrieved from [Link]
-
Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]
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Organic Syntheses. (n.d.). methylenecyclohexane. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Dehydration of Isopropanol to Propylene. Retrieved from [Link]
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ResearchGate. (2025, August 6). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. Retrieved from [Link]
-
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Frontiers. (2024, July 9). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Kinetics and mechanisms of alcohol dehydration pathways on alumina materials. Retrieved from [Link]
-
ResearchGate. (2025, August 5). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF. Retrieved from [Link]
-
Odinity. (2013, November 18). The Wittig Reaction: Experiment. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(Prop-1-en-2-yl)pyridine: A Guide for Laboratory Professionals
Understanding the Inherent Risks: A Profile of 3-(Prop-1-en-2-yl)pyridine
Based on data from analogous compounds, 3-(Prop-1-en-2-yl)pyridine should be handled as a hazardous substance with the potential for flammability and toxicity. Pyridine and its derivatives are known to be harmful if inhaled, ingested, or absorbed through the skin, and can cause severe skin and eye irritation.[1][2] The presence of the prop-1-en-2-yl group may also introduce additional reactivity. Therefore, all handling and disposal procedures must be conducted with the assumption that this compound shares these hazardous properties.
Table 1: Inferred Hazard Profile of 3-(Prop-1-en-2-yl)pyridine
| Hazard Classification | Description | Primary Sources of Information |
| Flammable Liquid | Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[1][3] | Inferred from pyridine and 2-Isopropenylpyridine.[1][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Inferred from pyridine and its derivatives.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may cause burns.[4] | Inferred from pyridine and 3-(Prop-2-en-1-yl)pyridine.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or burns.[4] | Inferred from pyridine and 3-(Prop-2-en-1-yl)pyridine.[4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. Vapors may cause drowsiness and dizziness.[3][4] | Inferred from pyridine and its derivatives.[3][4] |
Immediate Safety Measures: Responding to Spills and Exposures
An immediate and correct response to a spill or exposure is critical to minimizing harm. All personnel handling 3-(Prop-1-en-2-yl)pyridine should be familiar with these emergency procedures.
In Case of Accidental Release:
-
Small Spills: For minor spills within a certified laboratory chemical fume hood, absorb the material with an inert absorbent material such as sand or diatomaceous earth.[5] Collect the contaminated absorbent in a sealable, airtight, and compatible waste container for disposal.[6] Ventilate the area thoroughly.
-
Large Spills: In the event of a large spill, especially outside of a fume hood, immediately evacuate the area and alert your institution's Environmental Health & Safety (EHS) department.[6] Prevent the spill from entering drains or waterways.[5]
In Case of Personnel Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6][7]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-(Prop-1-en-2-yl)pyridine is a multi-step process that requires careful planning and execution. The following workflow is designed to ensure compliance with hazardous waste regulations and to maintain a safe laboratory environment.
Caption: Disposal workflow for 3-(Prop-1-en-2-yl)pyridine.
Experimental Protocol for Disposal:
-
Step 1: Waste Identification and Segregation
-
Causality: To prevent dangerous reactions and ensure proper disposal, it is imperative to segregate waste containing 3-(Prop-1-en-2-yl)pyridine from other waste streams. Pyridine and its derivatives are incompatible with strong oxidizing agents and strong acids.[6]
-
Procedure:
-
Designate a specific waste container for 3-(Prop-1-en-2-yl)pyridine and materials contaminated with it.
-
Do not mix this waste with aqueous, halogenated, or other incompatible chemical wastes.
-
-
-
Step 2: Container Selection and Labeling
-
Causality: Proper containment and clear labeling are crucial for safe handling and regulatory compliance. The container must be robust enough to hold the chemical without degradation and clearly communicate its contents and associated hazards.
-
Procedure:
-
Select a sealable, airtight container made of a material compatible with pyridine derivatives (e.g., glass or a suitable plastic).[6]
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[6] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(Prop-1-en-2-yl)pyridine"
-
The specific hazards (e.g., "Flammable," "Toxic," "Irritant")
-
The date accumulation started.
-
-
-
-
Step 3: Temporary Storage
-
Causality: Safe temporary storage minimizes the risk of spills, fires, and accidental exposures within the laboratory.
-
Procedure:
-
-
Step 4: Scheduling Waste Pickup
-
Causality: Timely removal of hazardous waste from the laboratory is a key aspect of maintaining a safe working environment.
-
Procedure:
-
Once the waste container is full or is no longer being used, contact your institution's EHS department or approved hazardous waste disposal contractor to schedule a pickup.[6]
-
-
-
Step 5: Final Disposal Method
-
Causality: The final disposal method must ensure the complete destruction of the hazardous compound, preventing its release into the environment. The U.S. Environmental Protection Agency (EPA) classifies pyridine as a hazardous waste, often with the code U196 or as part of the F005 spent solvent listing.[8][9][10]
-
Procedure:
-
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 3-(Prop-1-en-2-yl)pyridine is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the potential hazards, implementing immediate safety protocols, and adhering to a structured disposal workflow, researchers can confidently manage this chemical waste stream. Always consult your institution's specific guidelines and your local regulations to ensure full compliance.
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Navigating the Safe Handling of 3-(Prop-1-en-2-yl)pyridine: A Guide for Laboratory Professionals
For the innovative researcher, the promise of novel compounds like 3-(Prop-1-en-2-yl)pyridine opens doors to new scientific frontiers. However, with great potential comes the critical responsibility of ensuring safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of 3-(Prop-1-en-2-yl)pyridine, empowering you to conduct your research with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the Adversary
Based on available data, 3-(Prop-1-en-2-yl)pyridine should be treated as a substance that:
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
Furthermore, given its pyridine backbone, it is prudent to assume it shares hazards with pyridine, including:
-
Flammability: Pyridine is a highly flammable liquid and vapor.[2][3]
-
Toxicity: Pyridine is harmful if swallowed, in contact with skin, or if inhaled.[2]
A comprehensive risk assessment should be conducted for every experimental protocol involving this compound, considering the quantities used, the nature of the procedure (e.g., heating, aerosolizing), and the potential for exposure.
Engineering and Administrative Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. A robust safety strategy begins with engineering and administrative controls to minimize exposure potential.
-
Ventilation: All work with 3-(Prop-1-en-2-yl)pyridine must be conducted in a properly functioning and certified chemical fume hood.[4][5] The face velocity of the fume hood should be regularly monitored to ensure adequate containment.
-
Designated Area: Establish a designated area within the laboratory for the handling of this compound. This area should be clearly marked, and access should be restricted to authorized personnel.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving 3-(Prop-1-en-2-yl)pyridine. These SOPs should be readily accessible to all personnel and should be reviewed and updated regularly.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the designated handling area.[4][6] All personnel should be trained on their proper use.
Personal Protective Equipment (PPE): The Essential Barrier
The selection and proper use of PPE are critical for preventing direct contact with 3-(Prop-1-en-2-yl)pyridine. The following PPE is mandatory for all handling procedures.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves is required. A recommended combination is a nitrile inner glove and a butyl rubber or Viton™ outer glove. Rationale: Pyridine and its derivatives can permeate standard laboratory gloves. Double-gloving provides an additional layer of protection and allows for the safe removal of the outer glove in case of contamination. Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Tight-fitting safety goggles that provide a seal around the eyes are essential.[4] A face shield must be worn in conjunction with goggles, especially when there is a risk of splashes or sprays. Rationale: This combination protects against both direct splashes to the eyes and exposure to the face. |
| Body Protection | A flame-resistant laboratory coat is required. An additional chemically resistant apron should be worn when handling larger quantities or when there is a significant risk of splashing. Rationale: Protects the wearer's clothing and skin from contamination and provides a barrier against potential ignition sources. |
| Respiratory Protection | For most laboratory-scale operations within a certified chemical fume hood, respiratory protection may not be necessary. However, a risk assessment should be performed to determine if a respirator is required. If there is a potential for exceeding exposure limits or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] Rationale: Prevents the inhalation of harmful vapors. |
Donning and Doffing PPE: A Procedural Imperative
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Inner Gloves
-
Outer Gloves
-
Safety Goggles
-
Face Shield
Doffing Sequence:
-
Outer Gloves (dispose of as hazardous waste)
-
Face Shield
-
Lab Coat
-
Safety Goggles
-
Inner Gloves (dispose of as hazardous waste)
Operational Plans: From Receipt to Disposal
A cradle-to-grave approach to chemical management is essential for ensuring safety and compliance.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store 3-(Prop-1-en-2-yl)pyridine in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7]
-
The storage location should be a designated flammable liquids cabinet.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]
Handling and Use
-
Always handle 3-(Prop-1-en-2-yl)pyridine within a chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Ground and bond containers when transferring the substance to prevent static discharge.[3]
-
Use spark-proof tools and explosion-proof equipment where necessary.[8]
-
Do not eat, drink, or smoke in the designated handling area.[2][4][6]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional safety office.
-
Ventilate: Ensure the area is well-ventilated, but do not attempt to clean up a large spill without appropriate respiratory protection.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid. Do not use combustible materials like paper towels.
-
Neutralize (if applicable and safe to do so): Consult with your safety office for appropriate neutralization procedures.
-
Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan: Responsible Stewardship
All waste containing 3-(Prop-1-en-2-yl)pyridine, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste in a properly labeled, sealed, and compatible container.[5]
-
The container should be clearly labeled with "Hazardous Waste" and the chemical name.
-
Store the waste container in a designated satellite accumulation area.
-
Dispose of the waste through your institution's hazardous waste management program.[4][7] Incineration is often the preferred method for pyridine-containing waste.[7][9]
-
Never dispose of 3-(Prop-1-en-2-yl)pyridine down the drain.[7]
Logical Framework for PPE Selection
Caption: Decision workflow for selecting appropriate PPE when handling 3-(Prop-1-en-2-yl)pyridine.
By adhering to these principles and procedures, you can effectively mitigate the risks associated with 3-(Prop-1-en-2-yl)pyridine, ensuring a safe and productive research environment. Remember, safety is not a static checklist but a continuous process of assessment, vigilance, and responsible practice.
References
-
PENTA. (2024, November 26). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Prop-2-en-1-yl)pyridine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine ≥99 %, for synthesis. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
- Unknown Source. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: For Pyridine. [No URL available]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Pyridine, 2-(3-penten-1-yl)-. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Pyridine. Retrieved from [Link]
Sources
- 1. 3-(Prop-2-en-1-yl)pyridine | C8H9N | CID 12999987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
